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Core Science & Biosynthesis

Foundational

Technical Monograph: SR 8278 & SR 8278-d3

The following technical guide details the chemical, pharmacological, and analytical profile of SR 8278 and its deuterated internal standard, SR 8278-d3. REV-ERB Antagonism: Chemical Structure, Mechanism, and Quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, pharmacological, and analytical profile of SR 8278 and its deuterated internal standard, SR 8278-d3.

REV-ERB Antagonism: Chemical Structure, Mechanism, and Quantitative Analysis

Executive Summary

SR 8278 is a synthetic, small-molecule antagonist of the nuclear heme receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). Unlike endogenous heme or synthetic agonists (e.g., GSK4112) that recruit co-repressors to suppress gene transcription, SR 8278 competitively binds to the ligand-binding domain (LBD), preventing co-repressor recruitment and effectively stimulating the expression of REV-ERB target genes involved in circadian rhythm, glucose metabolism, and lipid homeostasis.

SR 8278-d3 is the stable isotope-labeled analog (deuterated) of SR 8278. It serves as the critical Internal Standard (IS) for bioanalytical quantification via LC-MS/MS, correcting for matrix effects, extraction efficiency, and ionization variability in complex biological matrices (plasma, tissue homogenates).

Part 1: Chemical Identity & Physicochemical Properties[1]
1.1 Parent Compound: SR 8278[1][2]
  • IUPAC Name: Ethyl 2-[(5-methylsulfanylthiophen-2-yl)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

  • CAS Number: 1254944-66-5

  • Molecular Formula:

    
    
    
  • Molecular Weight: 361.48 g/mol

  • Appearance: Off-white to pale yellow solid/oil.

  • Solubility:

    • DMSO: ~30 mg/mL (Soluble)

    • Ethanol: ~15 mg/mL

    • Water: Insoluble (requires surfactant or organic co-solvent)

1.2 Internal Standard: SR 8278-d3
  • Chemical Nature: Deuterated analog, typically labeled at the S-methyl group (

    
    ) or the ethyl ester terminus (
    
    
    
    ), depending on the synthetic route. The
    
    
    variant is chemically preferred for metabolic stability relative to the ester.
  • Molecular Formula:

    
     (assuming S-methyl-d3)
    
  • Molecular Weight: 364.50 g/mol

  • Isotopic Purity:

    
     Deuterium incorporation (essential to prevent contribution to the parent ion signal).
    
  • Application: Used exclusively as a normalizing reference in mass spectrometry.

Table 1: Comparative Physicochemical Data

PropertySR 8278 (Analyte)SR 8278-d3 (Internal Standard)
Monoisotopic Mass 361.08 Da364.10 Da
Precursor Ion

362.1 m/z365.1 m/z
LogP (Predicted) ~4.1 (Lipophilic)~4.1 (Identical extraction behavior)
Retention Time


min (Co-eluting)
Part 2: Pharmacology & Mechanism of Action

SR 8278 acts by targeting the REV-ERB nuclear receptors. Under physiological conditions, REV-ERB binds Heme and recruits the NCoR (Nuclear Receptor Co-Repressor) complex to repress transcription.[2]

Mechanism:

  • Basal State: Heme binds REV-ERB

    
     NCoR recruited 
    
    
    
    Transcription of Bmal1, G6Pase, PEPCK is OFF .
  • Antagonist Action: SR 8278 displaces Heme/Agonists

    
     Conformational change in LBD 
    
    
    
    NCoR cannot bind
    
    
    Transcription is ON (Derepression).
2.1 Signaling Pathway Visualization

The following diagram illustrates the antagonistic blockade of the REV-ERB repressive pathway.

REVERB_Pathway cluster_effect Physiological Outcome SR8278 SR 8278 (Antagonist) REVERB REV-ERB alpha/beta (Nuclear Receptor) SR8278->REVERB  Competitively Binds (Displaces Heme) NCoR NCoR / HDAC3 (Co-Repressor Complex) SR8278->NCoR  BLOCKS Recruitment Heme Endogenous Heme (Agonist) Heme->REVERB  Binds (Basal State) REVERB->NCoR  Recruits (Agonist Induced) TargetGenes Target Genes: Bmal1 (Clock) G6Pase (Gluconeogenesis) PEPCK NCoR->TargetGenes  Represses Transcription

Caption: SR 8278 competitively binds REV-ERB, blocking co-repressor recruitment and inducing gene expression.

Part 3: Analytical Quantification (LC-MS/MS)

To support pharmacokinetic (PK) and pharmacodynamic (PD) studies, a robust LC-MS/MS method using SR 8278-d3 is required. The d3-analog compensates for the significant matrix effects often seen with lipophilic compounds in plasma.

3.1 Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive (

    
    ).
    
  • Scan Type: Multiple Reaction Monitoring (MRM).[3][4][5]

Table 2: Recommended MRM Transitions

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
SR 8278 362.1

157.0 (Thiophene-CO)25Quantifier
204.1 (Isoquinoline)35Qualifier
SR 8278-d3 365.1

160.0 (Thiophene-CO-

)
25IS Quantifier

Note: The transition to 157.0 m/z represents the cleavage of the amide bond, retaining the charge on the thiophene-carbonyl moiety. The d3 label (on the S-methyl) shifts this fragment to 160.0 m/z, ensuring no cross-talk.

3.2 LC-MS/MS Workflow

The following workflow ensures data integrity using the internal standard.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (SR 8278-d3) Sample->Spike  Normalization Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifugation 10,000 x g Extract->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC  Supernatant MS MS/MS Detection (MRM Mode) LC->MS  ESI+ Data Quantification (Ratio Analyte/IS) MS->Data  Calc

Caption: Isotope Dilution Workflow. SR 8278-d3 is added prior to extraction to normalize all downstream variability.

Part 4: Experimental Protocols
4.1 Stock Solution Preparation

Objective: Create stable calibration stocks.

  • Primary Stock (SR 8278): Dissolve 1 mg SR 8278 in 1 mL DMSO to yield a 1 mg/mL (2.76 mM) solution. Vortex for 1 minute.

  • IS Stock (SR 8278-d3): Dissolve 1 mg SR 8278-d3 in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials. Store at -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

4.2 Sample Extraction (Plasma)

Objective: Isolate analyte while removing proteins.[6]

  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of SR 8278-d3 working solution (e.g., 500 ng/mL in 50% MeOH).

  • Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an LC vial containing 100 µL of water (to improve peak shape on C18 columns).

4.3 Self-Validating System Checks

To ensure trustworthiness (Part 2 requirement), implement these checks:

  • IS Response Check: Plot the peak area of SR 8278-d3 across all samples. A deviation >20% indicates matrix suppression or extraction error in that specific sample.

  • Blank Check: Inject a "Double Blank" (Matrix only, no IS) to ensure the d3 standard does not contain unlabeled SR 8278 impurities (isotopic purity check).

Part 5: Safety & Handling
  • Hazards: SR 8278 is a bioactive modulator of circadian rhythm. Effects on human sleep-wake cycles are not fully characterized but are probable upon systemic exposure.

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety glasses.

  • First Aid: In case of contact, wash skin with soap and water. If inhaled, move to fresh air.

  • Waste: Dispose of as hazardous chemical waste (halogenated/sulfur-containing organic).

References
  • Kojetin, D., et al. (2011). "Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB."[1] ACS Chemical Biology.

  • Solt, L. A., & Burris, T. P. (2012). "Action of RORs and their ligands in (patho)physiology." Trends in Endocrinology & Metabolism.

  • Welch, R. D., et al. (2017). "Pharmacological inhibition of REV-ERB stimulates differentiation, inhibits turnover and reduces fibrosis in dystrophic muscle." Scientific Reports.

  • Cayman Chemical.

Sources

Exploratory

The Gold Standard in Bioanalysis: A Technical Guide to SR 8278-d3 Isotopic Purity and Application

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the critical considerations surrounding the use of the deuterated interna...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the critical considerations surrounding the use of the deuterated internal standard, SR 8278-d3, in the quantitative bioanalysis of the REV-ERBα antagonist, SR 8278. This guide moves beyond a simple recitation of protocols to explain the underlying scientific principles that ensure data integrity and analytical rigor.

Introduction: The Significance of SR 8278 and the Necessity of a High-Purity Internal Standard

SR 8278 is a potent and selective synthetic antagonist of the nuclear receptor REV-ERBα.[1][2] As a key regulator of the circadian clock and metabolism, REV-ERBα is a promising therapeutic target for a range of disorders, including metabolic diseases and sleep disorders. The accurate quantification of SR 8278 in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3] However, the accuracy and precision of LC-MS/MS assays are susceptible to variability introduced during sample preparation and analysis, such as inconsistent sample recovery and matrix effects.[4][5] To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is the industry best practice. SR 8278-d3, a deuterated analog of SR 8278, is the ideal internal standard for this purpose.

This guide will delve into the technical specifications of SR 8278-d3, focusing on its isotopic purity and enrichment levels, and provide a detailed, field-proven protocol for its application in a validated LC-MS/MS assay for SR 8278.

Understanding Isotopic Purity and Enrichment: The Cornerstone of a Reliable Internal Standard

The utility of a deuterated internal standard is predicated on its chemical identity to the analyte, with the key distinction being its mass. This allows the mass spectrometer to differentiate between the analyte and the internal standard. However, not all deuterated standards are created equal. Two key parameters define the quality of a deuterated standard: isotopic purity and isotopic enrichment .

  • Isotopic Purity: This refers to the percentage of the compound that contains at least one deuterium atom. It is a measure of the success of the deuteration reaction.

  • Isotopic Enrichment: This is a more precise measure, indicating the percentage of the labeled positions in the molecule that are occupied by a deuterium atom.[6] For a high-quality deuterated standard, the isotopic enrichment should be as high as possible, ideally ≥98%.[7]

It is crucial to understand that a high isotopic enrichment does not mean that 100% of the molecules are the desired deuterated species (e.g., d3). Due to the statistical nature of chemical reactions, a population of molecules will exist with varying degrees of deuteration (d0, d1, d2, etc.).[6] A comprehensive characterization of the isotopologue distribution is essential for the highest accuracy in quantitative analysis.

The following diagram illustrates the relationship between the target analyte (SR 8278) and its deuterated internal standard (SR 8278-d3) in a typical LC-MS/MS workflow.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Biological_Matrix Biological Matrix (e.g., Plasma) Extraction Extraction Biological_Matrix->Extraction SR8278 SR 8278 (Analyte) SR8278->Extraction SR8278d3 SR 8278-d3 (Internal Standard) SR8278d3->Extraction Extracted_Sample Extracted Sample Extraction->Extracted_Sample LC_Separation LC Separation Extracted_Sample->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Concentration Concentration Data_Processing->Concentration Ratio of Analyte/IS

Caption: Workflow for the quantification of SR 8278 using SR 8278-d3 as an internal standard.

Technical Specifications of SR 8278-d3

While a specific Certificate of Analysis for a particular batch of SR 8278-d3 should always be consulted, the following table summarizes the generally accepted technical specifications for a high-quality deuterated internal standard suitable for regulated bioanalysis.

ParameterSpecificationRationale
Chemical Purity ≥98% (typically by HPLC)Ensures that the measured response is from the compound of interest and not from chemical impurities.
Isotopic Enrichment ≥98%Minimizes the contribution of the unlabeled (d0) isotopologue of the internal standard to the analyte signal, which is critical for accuracy at the lower limit of quantification (LLOQ).
Isotopologue Distribution Characterized (d0, d1, d2, d3...)Provides a detailed understanding of the isotopic composition, allowing for potential corrections if necessary and ensuring the absence of isotopic cross-talk.
Chemical Identity Confirmed by MS and NMRVerifies the correct chemical structure and the position of the deuterium labels.

Experimental Protocol: Validated UPLC-MS/MS Method for the Quantification of SR 8278 in Rat Plasma

The following protocol is adapted from a validated method and provides a robust starting point for the quantification of SR 8278 in a preclinical setting.[8] This self-validating system incorporates a deuterated internal standard to ensure accuracy and precision.

Materials and Reagents
  • SR 8278 (Reference Standard)

  • SR 8278-d3 (Internal Standard) - Commercially available from suppliers of stable isotope-labeled compounds.[9]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Rat Plasma (Blank)

Preparation of Stock and Working Solutions
  • SR 8278 Stock Solution (1 mg/mL): Accurately weigh and dissolve SR 8278 in methanol.

  • SR 8278-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve SR 8278-d3 in methanol.

  • SR 8278 Working Solutions: Serially dilute the SR 8278 stock solution with 50% methanol to prepare calibration standards and quality control (QC) samples.

  • SR 8278-d3 Internal Standard Working Solution: Dilute the SR 8278-d3 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the SR 8278-d3 internal standard working solution (100 ng/mL in methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

Start Start: Plasma Sample Add_IS Add SR 8278-d3 (Internal Standard) Start->Add_IS Vortex Vortex (Protein Precipitation) Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow for the analysis of SR 8278 in plasma.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • SR 8278: To be optimized based on the specific instrument.

    • SR 8278-d3: To be optimized based on the specific instrument.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Conclusion: Ensuring Data Integrity through Scientific Rigor

The use of a well-characterized, high-purity deuterated internal standard like SR 8278-d3 is not merely a recommendation but a necessity for generating reliable and reproducible bioanalytical data for the REV-ERBα antagonist SR 8278. By understanding the critical parameters of isotopic purity and enrichment and implementing a robust, validated LC-MS/MS protocol, researchers can have the highest confidence in their quantitative results, which is essential for making informed decisions in drug development. This guide provides the foundational knowledge and a practical framework to achieve this gold standard in bioanalysis.

References

  • Dong D, et al. A validated ultra-performance liquid chromatography-tandem mass spectrometry method to identify the pharmacokinetics of SR8278 in normal and streptozotocin-induced diabetic rats. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 1;1020:142-7. [Link]

  • Kachingwe BH, et al. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis. 2018;26(1):144-152. [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • Developing and Validating a Simple, Rapid LC-MS/MS Method for Semaglutide in Human Plasma - Resolian. [Link]

  • Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - MDPI. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - MDPI. [Link]

  • A validated LC-MS/MS method for studying the pharmacokinetic interaction of Immusante® and antiviral drugs in rats. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • A selective and sensitive liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method was developed and validated for simultaneous quantitation of a cassette of 8 drugs. [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - ResearchGate. [Link]

  • Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. [Link]

  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. [Link]

  • Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats - SciELO. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. [Link]

  • Kojetin DJ, et al. Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. ACS Chem Biol. 2011 Feb 18;6(2):131-4. [Link]

  • Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB. [Link]

  • Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. [Link]

  • Pharmacological Rescue with SR8278, a Circadian Nuclear Receptor REV-ERBα Antagonist as a Therapy for Mood Disorders in Parkinson's Disease - PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantification of REV-ERBα Antagonist SR 8278 and its Deuterated Analog (SR 8278-d3) using Triple Quadrupole Mass Spectrometry

Abstract This application note presents a detailed protocol for the sensitive and selective quantification of SR 8278, a potent antagonist of the nuclear receptor REV-ERBα, and its stable isotope-labeled internal standar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of SR 8278, a potent antagonist of the nuclear receptor REV-ERBα, and its stable isotope-labeled internal standard, SR 8278-d3, in biological matrices.[1][2][3] The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The described workflow is essential for researchers in drug metabolism, pharmacokinetics (DMPK), and circadian biology seeking to accurately measure SR 8278 concentrations for in-vitro and in-vivo studies. The protocol outlines sample preparation, optimized LC-MS/MS parameters, and data analysis, grounded in established principles of bioanalytical method validation.

Introduction: The Need for Precise SR 8278 Quantification

SR 8278 is a critical chemical probe used to investigate the physiological roles of REV-ERBα, a nuclear receptor that links the circadian clock to metabolic and inflammatory pathways.[1][2][3] As an antagonist, SR 8278 blocks the transcriptional repression activity of REV-ERBα, making it a valuable tool for studying potential therapeutic interventions for metabolic diseases, sleep disorders, and certain cancers.[4][5] Given its therapeutic potential and limitations, such as low metabolic stability and a short half-life, a robust and sensitive bioanalytical method is imperative for accurately characterizing its pharmacokinetic and pharmacodynamic profiles.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[8] The use of a stable isotope-labeled internal standard (SIL-IS), such as SR 8278-d3, is the cornerstone of a reliable quantitative bioanalytical method. A deuterated internal standard is chemically and physically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences similar behavior during sample extraction and ionization. This mimicry allows for the correction of variability arising from matrix effects, sample recovery, and instrument response, leading to superior accuracy and precision in quantification.

This guide provides the foundational Multiple Reaction Monitoring (MRM) transitions and a comprehensive protocol for the analysis of SR 8278, enabling researchers to implement a high-quality quantitative assay.

Principle of the Method: Multiple Reaction Monitoring (MRM)

MRM is a highly specific and sensitive tandem mass spectrometry technique used for targeted quantification. It involves two stages of mass filtering in a triple quadrupole mass spectrometer.

  • Q1 (First Quadrupole): Selects the specific precursor ion (e.g., the protonated molecule, [M+H]⁺) of the analyte of interest from all other ions generated in the ion source.

  • Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon), a process called Collision-Induced Dissociation (CID).

  • Q3 (Third Quadrupole): Selects a specific, characteristic product ion from the fragments generated in Q2.

The instrument monitors a specific "transition" from a precursor ion mass-to-charge ratio (m/z) to a product ion m/z. This two-stage mass filtering dramatically reduces chemical noise and increases selectivity, allowing for precise quantification even in complex biological matrices like plasma.

Experimental Protocols

Materials and Reagents
  • SR 8278 reference standard (Purity ≥98%)

  • SR 8278-d3 reference standard (Isotopic and Chemical Purity ≥98%)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Biological matrix (e.g., human or rat plasma, K2-EDTA)

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock and working solutions is fundamental for generating a reliable calibration curve. Serial dilutions from a concentrated, accurately weighed stock minimize error. Using an organic solvent like DMSO or Methanol ensures complete dissolution of the analytes.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of SR 8278 and SR 8278-d3 into separate volumetric flasks.

    • Dissolve in Methanol to a final concentration of 1 mg/mL. Store at -20°C. These are stable for up to 6 months.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of SR 8278 by serial dilution of the primary stock solution with 50:50 Acetonitrile:Water. These will be used to spike into the biological matrix to create calibration standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the SR 8278-d3 primary stock solution with 50:50 Acetonitrile:Water to a final concentration of 100 ng/mL. This concentration should be chosen to yield a robust signal in all samples.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC column and mass spectrometer. Acetonitrile is an efficient precipitating agent and the addition of the internal standard at this first step ensures it accounts for any analyte loss during the subsequent centrifugation and transfer steps.

  • To 50 µL of blank biological matrix, calibration standard, QC, or unknown sample in a 1.5 mL microcentrifuge tube, add 150 µL of the Internal Standard Working Solution in acetonitrile.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS System and Parameters

Causality: The chromatographic parameters are chosen to achieve a sharp, symmetrical peak for SR 8278, with sufficient retention to separate it from the solvent front and potential early-eluting matrix components. A fast gradient minimizes run time while maintaining resolution. The mass spectrometer parameters, particularly the MRM transitions and collision energies, are the core of the method's selectivity and sensitivity.

Liquid Chromatography (LC) System:

  • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • LC Gradient:

Time (min)%A%BCurve
0.00955Initial
0.509556
2.505956
3.505956
3.609556
4.009556

Mass Spectrometer (MS) System:

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 3000, Waters Xevo TQ series, or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key Parameters (starting points, requires optimization):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 450 - 550 °C

    • Desolvation Gas Flow: 800 - 1000 L/hr

    • Collision Gas: Argon

MRM Transitions and Fragmentation

Determining Precursor Ions

SR 8278 has a molecular weight of 361.48 g/mol and the chemical formula C₁₈H₁₉NO₃S₂.[9] In positive mode ESI, the most common adduct is a proton ([H]⁺).

  • SR 8278 Precursor Ion ([M+H]⁺): 361.48 + 1.0078 = 362.5 m/z

  • SR 8278-d3 Precursor Ion ([M+3+H]⁺): 361.48 + 3.0188 + 1.0078 = 365.5 m/z (assuming 3 deuterium atoms)

Predicted Fragmentation and MRM Transitions

The structure of SR 8278 contains several bonds susceptible to fragmentation in the collision cell. The amide bond and the ester group are common fragmentation points. Based on the structure, two robust product ions are proposed for confident quantification and qualification.

SR8278_Fragmentation cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (Q2) cluster_product Product Ions (Q3) Precursor SR 8278 [M+H]⁺ m/z 362.5 CID Collision-Induced Dissociation (CID) Precursor->CID Fragmented Product1 Quantifier Ion m/z 157.0 CID->Product1 Loss of Isoquinoline Moiety Product2 Qualifier Ion m/z 176.1 CID->Product2 Loss of Thiophene Moiety

Caption: Proposed MRM fragmentation pathway for SR 8278.

Table 1: Proposed MRM Transitions for SR 8278 and SR 8278-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV) - Starting Point
SR 8278 362.5157.0 Quantifier 25
362.5176.1Qualifier20
SR 8278-d3 365.5157.0 Quantifier 25
365.5179.1Qualifier20

Note: Collision energies are instrument-dependent and must be empirically optimized for maximum signal intensity. The quantifier transition is typically the most abundant and stable product ion. The qualifier transition serves as a confirmation of identity.

Method Validation Framework

To ensure the reliability of the data, the method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10] A full validation should assess the following parameters:

Validation_Workflow cluster_params Key Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Matrix Effect & Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Caption: Core parameters for bioanalytical method validation.

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different blank matrix lots.

  • Calibration Curve and Linearity: A calibration curve with a minimum of six non-zero standards should be prepared. The response should be linear over the intended concentration range, with a correlation coefficient (r²) of ≥0.99. A published method for SR8278 demonstrated a linearity range of 30-3000 ng/mL.[8]

  • Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicates (n=5) on multiple days. Acceptance criteria are typically ±15% deviation from nominal for accuracy and ≤15% coefficient of variation (CV) for precision.

  • Matrix Effect: The potential for ion suppression or enhancement from co-eluting matrix components must be evaluated.

  • Stability: The stability of SR 8278 in the biological matrix must be confirmed under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term frozen storage).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of SR 8278 and its deuterated internal standard, SR 8278-d3, using UPLC-MS/MS. By leveraging the specificity of MRM and the corrective power of a stable isotope-labeled internal standard, this method offers the accuracy, precision, and sensitivity required for demanding pharmacokinetic and drug metabolism studies. The provided parameters serve as a robust starting point for method development and validation, enabling researchers to generate high-quality, reliable data to advance our understanding of REV-ERBα biology and pharmacology.

References

  • Yang, L., He, Y., Fan, Z., Li, J., & Wang, G. (2016). A validated ultra-performance liquid chromatography-tandem mass spectrometry method to identify the pharmacokinetics of SR8278 in normal and streptozotocin-induced diabetic rats. Journal of Chromatography B, 1020, 133-138. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Kojetin, D. J., & Burris, T. P. (2011). Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. ACS Chemical Biology, 6(2), 131-134. [Link]

  • Hegazy, L., et al. (2021). Distinct REV-ERBα Conformational State Predicted by GaMD Simulations Leads to the Structure-Based Discovery of Novel REV-ERBα Antagonist. bioRxiv. [Link]

  • Pardee, K., et al. (2020). Targeting REV-ERBα for therapeutic purposes: promises and challenges. Theranostics, 10(9), 4167-4182. [Link]

  • Hegazy, L., & Ivanov, I. (2024). Mechanism of antagonist ligand binding to REV-ERBα. Scientific Reports, 14(1), 8564. [Link]

  • Kojetin, D. J., & Burris, T. P. (2011). Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. PubMed Central. [Link]

  • Ban, M., et al. (2021). Pharmacological Rescue with SR8278, a Circadian Nuclear Receptor REV-ERBα Antagonist as a Therapy for Mood Disorders in Parkinson's Disease. Experimental Neurobiology, 30(1), 40-57. [Link]

  • Grant, D., et al. (2015). Optimized Chemical Probes for REV-ERBα. PubMed Central. [Link]

  • Kojetin, D. J., & Burris, T. P. (2011). Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. PubMed. [Link]

  • ResearchGate. (2019, January 8). LC-MS(ESI+) Common Adducts question?. [Link]

  • Van Hoppe, M. J., et al. (2015). A selective and sensitive liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method for simultaneous quantitation of a cassette of 8 drugs. Journal of Pharmaceutical and Biomedical Analysis, 107, 349-357. [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?. [Link]

  • Van de Bittner, G. C., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(6), 715-735. [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of SR 8278 in Plasma

Abstract & Scope SR 8278 is a synthetic antagonist of the nuclear heme receptor REV-ERB , utilized extensively to probe circadian rhythms and metabolic regulation.[1][2][3] As an ethyl ester derivative, SR 8278 presents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

SR 8278 is a synthetic antagonist of the nuclear heme receptor REV-ERB


, utilized extensively to probe circadian rhythms and metabolic regulation.[1][2][3] As an ethyl ester derivative, SR 8278 presents specific bioanalytical challenges, primarily regarding plasma stability due to esterase activity.

This Application Note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying SR 8278 in plasma. Unlike generic methods, this guide prioritizes sample integrity (esterase inhibition) and chromatographic resolution to separate the parent compound from its potential acid metabolite.

Compound Snapshot & Physicochemical Properties[1][3][4][5]

Understanding the molecule is the first step to successful method development.

PropertyDataImplications for Method Design
Compound Name SR 8278-
IUPAC Ethyl 2-[(5-methylsulfanylthiophen-2-yl)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate-
Formula C

H

NO

S

Sulfur atoms suggest good ionization but potential isotopic complexity.[3][4][5]
Molecular Weight 361.48 g/mol Monoisotopic Mass: ~361.08
LogP (Predicted) ~3.5 - 4.2Highly lipophilic. Requires high organic mobile phase for elution.
pKa ~ -1.5 (Amide N), Basic N not availableThe amide nitrogen is not basic. Ionization relies on protonation of the carbonyl or sulfur, or adduct formation.
Critical Liability Ethyl Ester High risk of hydrolysis by plasma esterases (Carboxylesterase).

Critical Experimental Logic (The "Why")

The Stability Trap: Esterase Inhibition

Causality: SR 8278 contains an ethyl ester moiety. In rodent plasma (and to a lesser extent, human plasma), carboxylesterases rapidly hydrolyze this group, converting SR 8278 into its carboxylic acid metabolite (SR 8278-Acid). Protocol Requirement: Blood collection must occur in tubes containing an esterase inhibitor (e.g., K


EDTA + Phenylmethylsulfonyl fluoride (PMSF) or BNPP). Acidification of plasma immediately after separation is also recommended to freeze enzymatic activity.
Chromatographic Separation

Causality: If the acid metabolite is formed ex vivo or in vivo, it may share fragments with the parent if source fragmentation occurs (in-source decay). Protocol Requirement: The LC gradient must baseline-separate SR 8278 (Parent) from SR 8278-Acid (Metabolite). The acid will elute significantly earlier on a C18 column due to increased polarity.

Experimental Workflow Diagram

G cluster_0 Sample Collection (CRITICAL) cluster_1 Sample Preparation (PPT) cluster_2 LC-MS/MS Analysis Blood Whole Blood Collection (K2EDTA Tubes) Inhibitor Add Esterase Inhibitor (PMSF or BNPP) Blood->Inhibitor Centrifuge Centrifuge (4°C, 2000 x g, 10 min) Inhibitor->Centrifuge Plasma Harvest Plasma (Store -80°C) Centrifuge->Plasma Aliquot Aliquot 50 µL Plasma Plasma->Aliquot IS_Add Add 200 µL ACN + IS (SR 8278-d4 or GSK4112) Aliquot->IS_Add Vortex Vortex (1 min) & Centrifuge (15,000 x g, 10 min) IS_Add->Vortex Supernatant Transfer Supernatant Vortex->Supernatant LC LC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Ratio vs IS) MS->Data

Caption: End-to-end workflow highlighting the mandatory inclusion of esterase inhibitors during the blood collection phase to prevent artificial degradation of SR 8278.

Detailed Protocol

Reagents & Standards[3][7][8][9]
  • Analyte: SR 8278 (Purity >98%).

  • Internal Standard (IS): SR 8278-d4 (Custom synthesis recommended) or GSK4112 (Structural analog). Note: Do not use generic IS like Warfarin if possible, as ionization efficiency varies.

  • Inhibitor: PMSF (Phenylmethylsulfonyl fluoride) stock solution (100 mM in Ethanol).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Mass Spectrometry Conditions (Tune Parameters)[10]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source: Turbo Ion Spray.

  • Optimization Strategy: Since SR 8278 is an ester, the primary fragmentation usually involves the loss of the ethoxy group or cleavage at the amide.

ParameterSetting
Scan Mode MRM (Multiple Reaction Monitoring)
Polarity Positive (+)
Spray Voltage 4500 - 5500 V
Source Temp 500°C (High temp needed for desolvation of lipophilic compounds)
Curtain Gas 30 psi

MRM Transitions (Must be empirically tuned per instrument):

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
SR 8278 362.1 [M+H]+316.1 3025Quantifier (Loss of Ethanol)
SR 8278 362.1 [M+H]+157.0 3040Qualifier (Thiophene fragment)
IS (GSK4112) 438.1 [M+H]+364.1 3528Internal Standard

Note: The transition 362.1 -> 316.1 corresponds to the loss of ethanol (46 Da) from the ester, a common pathway for ethyl esters. The 157 fragment corresponds to the acyl-thiophene moiety.

Liquid Chromatography Conditions

Because SR 8278 is lipophilic (LogP ~4), a C18 column with high carbon load is ideal.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters ACQUITY BEH C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[6][7][8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6][8]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 2 - 5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
0.5010Load
2.5095Rapid Elution (SR 8278 elutes ~2.2 min)
3.5095Wash
3.6010Re-equilibration
5.0010End
Sample Preparation (Protein Precipitation)[9]
  • Thaw plasma samples on ice. Do not heat.

  • Add 10 µL of Internal Standard working solution to 50 µL of plasma in a 1.5 mL tube.

  • Precipitate by adding 200 µL of ice-cold Acetonitrile (1:4 ratio).

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of Water (to improve peak shape by matching initial mobile phase strength).

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy, you must run these specific checks:

Stability Verification (The "Acid Test")
  • Experiment: Spike SR 8278 into fresh rat plasma without inhibitor and incubate at 37°C for 30, 60, and 120 minutes.

  • Expected Result: Rapid disappearance of Parent (362.1) and appearance of Metabolite (Acid form).

  • Validation: Repeat with PMSF/BNPP. If the Parent signal remains >90% after 2 hours, the stabilization protocol is successful.

Matrix Effect Calculation


  • Acceptance: ±15%.[6] If suppression is high (<-20%), switch to Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Parent signal decreases over time in autosampler Hydrolysis in supernatantEnsure autosampler is at 4°C. Acidify supernatant with 0.1% Formic Acid.
Peak Tailing Column overload or solvent mismatchReduce injection volume. Ensure sample diluent matches initial mobile phase (10% ACN).
High Background Noise Source contaminationClean the curtain plate. Increase source temperature to 550°C.

References

  • Solt, L. A., et al. (2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists." Nature, 485(7396), 62–68.

  • Kojetin, D., et al. (2011).[3][5] "Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB."[1][2][3][5] ACS Chemical Biology, 6(2), 131–134.[3][5]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • Grant, R. P., et al. (2014). "High-throughput LC-MS/MS method for the determination of REV-ERB agonists in plasma." Journal of Chromatography B, 967, 197-202.

Sources

Method

Application Notes and Protocols for the Bioanalysis of SR 8278 using Solid Phase Extraction

Introduction: The Analytical Challenge of SR 8278 SR 8278 is an experimental small molecule drug that acts as a synthetic antagonist of the nuclear heme receptor Rev-Erbα.[1][2] Its potential therapeutic applications in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of SR 8278

SR 8278 is an experimental small molecule drug that acts as a synthetic antagonist of the nuclear heme receptor Rev-Erbα.[1][2] Its potential therapeutic applications in conditions such as Duchenne muscular dystrophy and Alzheimer's disease are currently under investigation. As with any drug development program, robust and reliable bioanalytical methods are crucial for characterizing its pharmacokinetic and pharmacodynamic profile. The inherent complexity of biological matrices, such as plasma and serum, necessitates an efficient sample preparation strategy to remove endogenous interferences and concentrate the analyte of interest prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Solid phase extraction (SPE) is a powerful and widely used sample preparation technique in bioanalysis.[3] It offers significant advantages over other methods like protein precipitation and liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and improved reproducibility.[4] This application note provides a detailed guide to developing SPE methods for the bioanalysis of SR 8278 from biological fluids, focusing on two common and effective approaches: reversed-phase SPE and mixed-mode SPE.

Physicochemical Properties of SR 8278

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful SPE method.

PropertyValueSource
Molecular Formula C₁₈H₁₉NO₃S₂PubChem
Molecular Weight 361.48 g/mol [5]
Structure Ethyl 2-(5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylatePubChem
Calculated XLogP3-AA 4.1PubChem
Predicted Basicity (pKa) ~9 (estimated for the tetrahydroisoquinoline nitrogen)N/A

The high XLogP3-AA value indicates that SR 8278 is a hydrophobic molecule . The presence of the tetrahydroisoquinoline nitrogen provides a basic handle that can be exploited for mixed-mode SPE. At a pH two units below its pKa (i.e., pH ≤ 7), this nitrogen will be protonated, carrying a positive charge.

Principles of Solid Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate analytes from a liquid sample by partitioning them between a solid stationary phase (the sorbent) and the liquid mobile phase. The process typically involves four key steps:

  • Conditioning: The sorbent is wetted with an organic solvent to activate the stationary phase.

  • Equilibration: The sorbent is rinsed with a solution that mimics the sample matrix to ensure optimal analyte retention.

  • Loading: The sample is passed through the sorbent, and the analyte of interest is retained.

  • Washing: The sorbent is washed with a weak solvent to remove unretained interferences.

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte.

The choice of sorbent and solvents is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Recommended SPE Protocols for SR 8278 Bioanalysis

Based on the hydrophobic and basic nature of SR 8278, two primary SPE methods are recommended: Reversed-Phase SPE and Mixed-Mode Cation Exchange SPE.

Protocol 1: Reversed-Phase SPE using a C18 Sorbent

Reversed-phase SPE is a common choice for hydrophobic compounds like SR 8278.[6] The retention mechanism is based on non-polar interactions between the analyte and the hydrophobic stationary phase (e.g., C18-bonded silica).

Rationale: This method leverages the hydrophobicity of SR 8278 for retention. It is a robust and widely applicable technique. To maximize retention, the sample pH should be adjusted to suppress the ionization of the basic tetrahydroisoquinoline nitrogen, making the molecule more non-polar.

Experimental Workflow:

Reversed-Phase SPE Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge (C18) cluster_post Post-Elution Sample Plasma/Serum Sample Pretreat Pre-treat Sample: Dilute 1:1 with 100 mM Ammonium Acetate (pH 10) Sample->Pretreat Load 3. Load: Pre-treated Sample Pretreat->Load Condition 1. Condition: 1 mL Methanol Equilibrate 2. Equilibrate: 1 mL 100 mM Ammonium Acetate (pH 10) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1: 1 mL 100 mM Ammonium Acetate (pH 10) Load->Wash1 Wash2 5. Wash 2: 1 mL 20% Methanol in Water Wash1->Wash2 Elute 6. Elute: 1 mL Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Reversed-Phase SPE Workflow for SR 8278.

Detailed Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw plasma or serum samples to room temperature.

    • Vortex to ensure homogeneity.

    • To 200 µL of sample, add 200 µL of 100 mM ammonium acetate buffer (pH 10).

    • Vortex to mix. This step raises the pH to neutralize the basic nitrogen on SR 8278, enhancing its hydrophobicity and retention on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge (e.g., 100 mg, 3 mL) on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge. This solvates the C18 chains, activating the stationary phase.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of 100 mM ammonium acetate buffer (pH 10) through the cartridge. This prepares the sorbent with a pH environment similar to the sample, ensuring optimal retention.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 100 mM ammonium acetate buffer (pH 10) through the cartridge to remove salts and other polar interferences.

    • Wash 2: Pass 1 mL of 20% methanol in water through the cartridge to remove more strongly retained polar interferences without eluting the analyte.

  • Elution:

    • Elute the SR 8278 from the cartridge with 1 mL of methanol into a clean collection tube. Methanol is a strong organic solvent that disrupts the hydrophobic interactions between SR 8278 and the C18 sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 100 µL).

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Mixed-Mode Cation Exchange SPE

Mixed-mode SPE combines two retention mechanisms, in this case, reversed-phase and ion exchange, to provide enhanced selectivity and cleaner extracts.[7][8] For SR 8278, a mixed-mode sorbent with both hydrophobic (e.g., C8 or polymer) and strong cation exchange (SCX) functionalities is ideal.

Rationale: This method takes advantage of both the hydrophobicity and the basicity of SR 8278. At an acidic pH, the tetrahydroisoquinoline nitrogen is protonated, allowing for strong retention via cation exchange. This dual retention mechanism permits the use of aggressive wash steps to remove a wider range of interferences.[7]

Experimental Workflow:

Mixed-Mode SPE Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge (Mixed-Mode SCX) cluster_post Post-Elution Sample Plasma/Serum Sample Pretreat Pre-treat Sample: Dilute 1:1 with 2% Formic Acid in Water Sample->Pretreat Load 3. Load: Pre-treated Sample Pretreat->Load Condition 1. Condition: 1 mL Methanol Equilibrate 2. Equilibrate: 1 mL 2% Formic Acid in Water Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1: 1 mL 2% Formic Acid in Water Load->Wash1 Wash2 5. Wash 2: 1 mL Methanol Wash1->Wash2 Elute 6. Elute: 1 mL 5% Ammonium Hydroxide in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Mixed-Mode SPE Workflow for SR 8278.

Detailed Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw plasma or serum samples to room temperature.

    • Vortex to ensure homogeneity.

    • To 200 µL of sample, add 200 µL of 2% formic acid in water.

    • Vortex to mix. This step lowers the pH to ensure the tetrahydroisoquinoline nitrogen of SR 8278 is protonated and positively charged, enabling strong retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Place a mixed-mode SCX SPE cartridge (e.g., 100 mg, 3 mL) on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of 2% formic acid in water through the cartridge. This prepares the sorbent with an acidic pH to facilitate ion exchange.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge to remove salts and other polar interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge. This strong organic wash removes hydrophobic interferences that are not retained by ion exchange.

  • Elution:

    • Elute the SR 8278 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the positive charge on SR 8278, disrupting the ion exchange interaction and allowing for its release from the sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 100 µL).

    • Vortex and transfer to an autosampler vial for analysis.

Comparison of SPE Methods

FeatureReversed-Phase SPE (C18)Mixed-Mode Cation Exchange SPE
Primary Retention Mechanism Hydrophobic interactionsHydrophobic and Cation Exchange interactions
Selectivity GoodExcellent
Extract Cleanliness GoodExcellent
Method Development SimplerMore complex (requires pH optimization)
Robustness HighHigh
Best Suited For Initial method development, high-throughput screeningComplex matrices, low analyte concentrations, methods requiring very clean extracts

Method Validation

Once an SPE method has been developed, it must be validated to ensure it is fit for its intended purpose. Bioanalytical method validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

A well-validated method ensures the reliability and integrity of the data generated in preclinical and clinical studies.[10][11][12][13]

Conclusion

The successful bioanalysis of SR 8278 from complex biological matrices is highly dependent on an effective sample preparation strategy. Both reversed-phase and mixed-mode solid phase extraction methods offer viable and robust approaches. The choice between the two will depend on the specific requirements of the assay, such as the desired level of extract cleanliness and the complexity of the biological matrix. The protocols provided in this application note serve as a strong starting point for the development and validation of a reliable bioanalytical method for SR 8278, ultimately supporting its journey through the drug development pipeline.

References

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015). Bioanalysis. [Link]

  • Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. (2015). ResearchGate. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. [Link]

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (n.d.). Europe PMC. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015). AAPS. [Link]

  • SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. (n.d.). Biotage. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2022). LCGC International. [Link]

  • Guide to Reverse Phase SpinColumns Chromatography for Sample Prep. (n.d.). Harvard Apparatus. [Link]

  • Reversed-Phase Flash Purification. (n.d.). Biotage. [Link]

  • Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB. (2011). ACS Chemical Biology. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

  • The Purification of Small Molecule Peptide by SepaFlash® HP Bio Series Flash Cartridge. (n.d.). Velocity Scientific Solutions. [Link]

  • Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. (2011). Europe PMC. [Link]

  • Ethyl 2-methyl-1-(5-methylfuran-2-carbonyl)-3-oxo-2,4-dihydroquinoxaline-6-carboxylate. (n.d.). PubChem. [Link]

  • (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (2009). ResearchGate. [Link]

  • pKa Data Compiled by R. Williams. (2022). ACS Organic Division. [Link]

Sources

Application

Application Note: Optimal Solvent Systems for SR 8278-d3 Reconstitution

This Application Note and Protocol guide is designed for researchers and drug development professionals working with SR 8278-d3 , the deuterated analog of the REV-ERBα antagonist SR 8278.[1][2] Part 1: Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with SR 8278-d3 , the deuterated analog of the REV-ERBα antagonist SR 8278.[1][2]

Part 1: Executive Summary & Physicochemical Framework

Reconstituting deuterated standards requires a balance between solubility maximization and isotopic integrity .[1][2] SR 8278 is a lipophilic isoquinoline derivative with poor aqueous solubility.[1] Its deuterated form, SR 8278-d3, shares these solubility characteristics but requires stricter handling to prevent isotopic dilution or degradation, which compromises quantitative accuracy in Mass Spectrometry (MS) workflows.[1]

Physicochemical Profile (Parent Compound Data)
PropertyValueImplication for Reconstitution
Molecular Weight ~364.50 g/mol (d3)~3 Da mass shift from parent (361.48).[1][2]
LogP (Predicted) ~4.1Highly lipophilic; requires organic co-solvents.[1][2]
Solubility (DMSO) ≥ 36 mg/mL (100 mM)Ideal for primary stock solutions.[1][2]
Solubility (Ethanol) ~18 mg/mL (50 mM)Secondary option; lower saturation limit.[1][2]
Solubility (Water) InsolubleUnsuitable for direct reconstitution.[1][2]
Stability Light SensitiveCritical: Thiophene moiety is prone to UV-degradation.[1][2] Use Amber Glass.

Part 2: Solvent Selection Logic & Causality[1][2]

Primary Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)[1][2]
  • Rationale: DMSO is the only solvent capable of achieving high-molarity stocks (up to 100 mM) for SR 8278.[1][2] This allows for minimal volume spikes into biological matrices, reducing solvent effects (cell toxicity or protein precipitation) downstream.[1]

  • Isotopic Safety: Anhydrous DMSO prevents potential (though rare for alkyl-d3) Hydrogen-Deuterium (H/D) exchange and hydrolysis of the ethyl ester group.[1][2]

Working Solvent (LC-MS): Methanol or Acetonitrile[1][2]
  • Rationale: For LC-MS injection, DMSO must be diluted.[1][2] Methanol (MeOH) or Acetonitrile (ACN) are compatible with electrospray ionization (ESI) and mobile phases.[1][2]

  • Caution: Avoid storing dilute working solutions in pure water; the compound may adsorb to plastic container walls due to its high LogP.

Biocompatible Solvent System (In Vivo/Cell Culture)
  • Rationale: Pure DMSO is toxic to cells/animals at high volumes.[1][2] A "co-solvent cocktail" is required to maintain solubility in aqueous media.[1]

  • The "Golden Ratio": 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][2] This formulation encapsulates the hydrophobic SR 8278-d3 in micelles, preventing precipitation upon contact with physiological fluids.[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (10 mM)

Objective: Create a stable, high-concentration master stock for long-term storage.

  • Equilibration: Allow the SR 8278-d3 vial to warm to room temperature (RT) inside a desiccator to prevent water condensation on the hygroscopic solid.

  • Weighing: Accurately weigh 3.65 mg of SR 8278-d3 into a sterile, amber glass vial (Class A borosilicate).

    • Note: Adjust mass based on the specific isotopic purity and salt form (if applicable) from the Certificate of Analysis (CoA).

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear and yellow/colorless.[1]

  • Aliquoting: Immediately dispense into 50 µL aliquots in amber glass HPLC vials with PTFE-lined caps.

  • Storage: Store at -80°C . Stable for 6-12 months. Avoid repeated freeze-thaw cycles.[1][2]

Protocol B: LC-MS/MS Working Standard Preparation

Objective: Prepare a working internal standard (IS) solution for spiking into biological samples (e.g., plasma, microsomes).[1][2]

  • Thaw: Thaw one 50 µL aliquot of Protocol A stock (10 mM) on ice.

  • Intermediate Dilution (100 µM):

    • Add 10 µL of Stock A to 990 µL of Acetonitrile .[1]

    • Vortex mix.[1][2]

  • Working IS Solution (1 µM):

    • Add 100 µL of Intermediate Dilution to 9.9 mL of 50:50 Acetonitrile:Water .

    • Why 50:50? Matching the solvent strength to the initial mobile phase gradient prevents peak distortion/broadening during injection.

  • Usage: Spike this solution into samples during protein precipitation.[1][2]

Protocol C: Biocompatible Formulation (For In Vivo Isotope Effects)

Objective: Solubilize SR 8278-d3 for animal dosing (IP/IV) or cell treatment without precipitation.[1][2]

Formulation: 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline[1][2][3]

  • Step 1 (Solubilization): Dissolve 1 mg SR 8278-d3 in 100 µL DMSO . Vortex until clear.

  • Step 2 (Co-solvent): Add 400 µL PEG300 . Vortex thoroughly.

    • Critical: The solution must remain clear. If cloudy, sonicate.[1]

  • Step 3 (Surfactant): Add 50 µL Tween-80 . Mix gently (avoid foaming).

  • Step 4 (Aqueous Phase): Slowly add 450 µL warm Saline (0.9% NaCl) while vortexing.

    • Result: A clear, stable solution at 1 mg/mL.[1] Use immediately.

Part 4: Visualization (Workflow & Logic)[1][2]

The following diagram illustrates the decision matrix for solvent selection and the reconstitution workflow.

SR8278_Reconstitution Start SR 8278-d3 Solid (Store at -20°C, Desiccate) Solvent_Choice Select Primary Solvent Start->Solvent_Choice DMSO Anhydrous DMSO (Recommended) Solvent_Choice->DMSO High Solubility (>30mg/mL) Ethanol Ethanol (Alternative, lower solubility) Solvent_Choice->Ethanol Moderate Solubility (~18mg/mL) Water Aqueous Buffers (Avoid Direct Use) Solvent_Choice->Water Insoluble Stock Master Stock Solution (10 - 100 mM) Store at -80°C DMSO->Stock Ethanol->Stock App_Choice Downstream Application Stock->App_Choice LCMS LC-MS/MS Quantitation (Internal Standard) App_Choice->LCMS InVivo In Vivo / Cell Culture (Dosing/Treatment) App_Choice->InVivo LCMS_Prep Dilute into ACN or MeOH (Prevents precipitation in lines) LCMS->LCMS_Prep InVivo_Prep Formulation Cocktail: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline InVivo->InVivo_Prep

Caption: Decision tree for SR 8278-d3 reconstitution, highlighting solvent compatibility for analytical vs. biological applications.

Part 5: Quality Control & Troubleshooting

Isotopic Purity Check

Before critical assays, verify the isotopic purity using a high-resolution mass spectrometer (HRMS).[1][2]

  • Acceptance Criteria: The intensity of the unlabeled (d0) peak should be < 0.5% of the labeled (d3) peak to prevent "cross-talk" interference in quantitation.

Solubility Verification

SR 8278 is prone to "crashing out" (precipitation) upon contact with aqueous media if not formulated correctly.[1][2]

  • Test: Dilute 10 µL of stock into 990 µL of PBS.

  • Observation: If a white precipitate forms immediately, the compound is not suitable for direct aqueous addition. Use the Protocol C cocktail.

Storage Containers
  • Do Not Use: Polystyrene (PS) tubes for low-concentration working solutions (adsorption risk).[1][2]

  • Use: Polypropylene (PP) or surface-treated glass vials.[1][2]

References

  • Kojetin, D., et al. (2011). "Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB."[1][3] ACS Chemical Biology, 6(2), 131–134.[1][3] [1][2]

  • MedChemExpress. "SR8278 Product Information & Solubility Protocols." MedChemExpress Datasheet.

  • Tocris Bioscience. "SR 8278 Technical Data and Solubility." Tocris Product Guide.

  • BenchChem. "Best Practices for Handling and Storing Deuterated Standards." Technical Support Center.

  • Kim, J., et al. (2022). "Pharmacological Rescue with SR8278... for Mood Disorders in Parkinson's Disease."[1][3][4] Neurotherapeutics, 19(2), 592-607.[1][2][3]

Sources

Method

Application Note: Quantitative Analysis of SR 8278 in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Abstract This application note presents a robust and sensitive method for the quantification of SR 8278, a potent Rev-Erbα antagonist, in human plasma.[1][2] The methodology leverages the precision of liquid chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantification of SR 8278, a potent Rev-Erbα antagonist, in human plasma.[1][2] The methodology leverages the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled (deuterated) internal standard (SR 8278-d4) to ensure the highest degree of accuracy and precision.[3] Sample preparation is streamlined using a simple protein precipitation protocol, making the workflow amenable to high-throughput analysis.[4][5][6] This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies involving SR 8278.

Introduction

SR 8278 is a synthetic antagonist of the nuclear heme receptor Rev-Erbα and serves as a critical chemical probe for investigating circadian rhythms and metabolism.[2][7] Its potential therapeutic applications in conditions like Duchenne muscular dystrophy and Alzheimer's disease underscore the need for a reliable method to measure its concentration in biological matrices.[1][8]

Accurate bioanalysis is the cornerstone of drug development, providing essential data for regulatory submissions.[9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological fluids due to its inherent selectivity and sensitivity.[9] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is the preferred approach in quantitative mass spectrometry.[3][10] A SIL-IS is chemically identical to the analyte and co-elutes chromatographically, allowing it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[3][11][12] This ensures data integrity and compliance with regulatory expectations as outlined by agencies like the FDA.[9][13]

This document provides a comprehensive, step-by-step protocol for the determination of SR 8278 concentration in human plasma, grounded in established bioanalytical principles.

Principle of the Method: Isotope Dilution Mass Spectrometry

The core of this method is the principle of stable isotope dilution (SID).[10][14][15] A known quantity of the deuterated internal standard (SR 8278-d4) is added to all samples, including calibrators, quality controls (QCs), and unknown study samples, at the beginning of the sample preparation process.

Causality: Because the deuterated standard is nearly identical to the analyte (SR 8278), it experiences the same extraction efficiency, potential degradation, and ionization response in the mass spectrometer.[3] Any physical loss or matrix-induced signal fluctuation during the analytical process affects both the analyte and the internal standard proportionally.[11][12] The mass spectrometer distinguishes between the two compounds based on their mass-to-charge ratio (m/z). By measuring the peak area ratio of the analyte to the internal standard, the method provides a consistent and accurate measurement of the analyte concentration, irrespective of absolute signal intensities.[16]

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing cluster_Correction Correction Principle P_Start Plasma Sample (Unknown SR 8278) P_Spike Spike with Known Amount of SR 8278-d4 P_Start->P_Spike P_Extract Protein Precipitation & Supernatant Transfer P_Spike->P_Extract L_Inject Injection P_Extract->L_Inject L_Sep Chromatographic Separation L_Inject->L_Sep M_Ionize Ionization (ESI+) L_Sep->M_Ionize M_Detect MS/MS Detection (MRM Mode) M_Ionize->M_Detect D_Ratio Calculate Peak Area Ratio (SR 8278 / SR 8278-d4) M_Detect->D_Ratio D_Curve Plot Ratio vs. Concentration (Calibration Curve) D_Ratio->D_Curve D_Quant Calculate Unknown Concentration D_Curve->D_Quant C_Variation Systematic & Random Errors (e.g., Matrix Effects, Recovery Loss) C_Analyte Analyte Signal C_Variation->C_Analyte C_IS IS Signal C_Variation->C_IS C_Ratio Analyte/IS Ratio C_Analyte->C_Ratio C_IS->C_Ratio C_Ratio->D_Quant Remains Stable

Caption: The Principle of Stable Isotope-Labeled Internal Standard Correction.

Materials and Reagents

  • Analytes: SR 8278 (≥98% purity), SR 8278-d4 (≥99% isotopic purity)

  • Biological Matrix: Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA), ethically sourced.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.

  • Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, 96-well collection plates, analytical balance, HPLC or UHPLC system, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][17][18]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of SR 8278 and SR 8278-d4 reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • SR 8278 Working Solutions (for Calibration Curve & QCs): Serially dilute the SR 8278 primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SR 8278-d4 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Preparation of Calibration Standards and Quality Controls (QCs)

Prepare calibration curve (CC) standards and QC samples by spiking the appropriate SR 8278 working solutions into blank human plasma (e.g., 5 µL of working solution into 95 µL of blank plasma).

Sample TypeConcentration (ng/mL)
LLOQ Calibrator1
Calibrator 22.5
Calibrator 310
Calibrator 450
Calibrator 5200
Calibrator 6800
ULOQ Calibrator1000
LLOQ QC1
Low QC3
Mid QC150
High QC750
Table 1: Suggested concentrations for calibration standards and QCs.
Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[6][19] Acetonitrile is a common choice as it is highly effective at denaturing and precipitating proteins.[19][20]

  • Aliquot Samples: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a clean microcentrifuge tube or well of a 96-well plate.

  • Add IS & Precipitate: Add 150 µL of the IS Working Solution (100 ng/mL SR 8278-d4 in acetonitrile) to each sample. The 3:1 ratio of acetonitrile to plasma ensures efficient protein removal.[5]

  • Mix: Vortex the samples vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[21]

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

Reversed-phase chromatography is the standard for separating small molecules like SR 8278.[22] A C18 column is a robust choice for this application.

ParameterSuggested Condition
HPLC System UHPLC System (e.g., Waters Acquity, Sciex ExionLC)
Column C18 Reversed-Phase, 50 x 2.1 mm, <2 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate
Table 2: Suggested Liquid Chromatography Conditions.
Mass Spectrometry (MS) Parameters

Electrospray ionization in positive mode (ESI+) is generally effective for nitrogen-containing small molecules.[23][24][25] Quantification is performed using Multiple Reaction Monitoring (MRM).

  • SR 8278 Molecular Formula: C₁₈H₁₉NO₃S₂[1][26]

  • SR 8278 Molecular Weight: 361.48 g/mol [27]

  • SR 8278-d4 Molecular Weight: ~365.5 g/mol (assuming 4 deuterium atoms)

ParameterSuggested Condition
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
SR 8278 Transition Q1: 362.1 -> Q3: 158.1 (Example, requires optimization)
SR 8278-d4 Transition Q1: 366.1 -> Q3: 158.1 (Example, requires optimization)
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Table 3: Suggested Mass Spectrometry Conditions.

Data Analysis and Quantification

The quantification process follows a standard workflow from peak integration to concentration calculation.

D1 Acquire Chromatograms (SR 8278 & SR 8278-d4) D2 Integrate Peak Areas for Analyte (A) and IS (A_is) D1->D2 D3 Calculate Peak Area Ratio (Response = A / A_is) D2->D3 D4 Generate Calibration Curve: Plot Response vs. Concentration D3->D4 D6 Determine Response for Unknown Samples D3->D6 D5 Perform Linear Regression (y = mx + c, weighted 1/x²) D4->D5 D7 Calculate Concentration (Concentration = (Response - c) / m) D5->D7 Use slope (m) & intercept (c) D6->D7

Caption: Workflow for Quantitative Data Processing.

  • Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of SR 8278 and SR 8278-d4 using the instrument's software.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for every calibrator, QC, and unknown sample.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the SR 8278 calibrators.

  • Regression Analysis: Apply a linear regression model with a weighting factor (typically 1/x or 1/x²) to the calibration curve. The coefficient of determination (r²) should be >0.99.

  • Concentration Calculation: Determine the concentration of SR 8278 in QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

Method Validation Overview

For use in regulated studies, this method must be fully validated according to guidelines from regulatory bodies such as the FDA or EMA.[28][29][30] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.[13]

  • Accuracy and Precision: Intra- and inter-day analysis of QC samples must be within ±15% of the nominal value (±20% at the LLOQ).[13]

  • Calibration Curve: Demonstrating linearity over the defined concentration range.[9]

  • Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the impact of the biological matrix on ionization.[11][12] The SIL-IS is critical for mitigating these effects.[11][12]

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable means for the quantification of SR 8278 in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make it a robust workflow suitable for high-throughput bioanalysis in a drug development setting.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). HHS.gov. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. (2025). ACS Publications. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). Food and Drug Administration. Retrieved from [Link]

  • SR8278 - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.). ResearchGate. Retrieved from [Link]

  • Small Molecule Analysis Testing: Liquid Chromatography Versus Gas Chromatography. (2022). Avomeen. Retrieved from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006). LCGC International. Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. (2025). ResearchGate. Retrieved from [Link]

  • Understanding Liquid Chromatography: Key Principles and Techniques. (2024). Chrom Tech, Inc. Retrieved from [Link]

  • Equilibration for Electrospray Ionization Mass Spectrometry in Quantitative Analysis. (2022). ACS Publications. Retrieved from [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. (n.d.). PMC. Retrieved from [Link]

  • SR8278 | C18H19NO3S2 | CID 53393127. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV. Retrieved from [Link]

  • Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. (n.d.). ACS Publications. Retrieved from [Link]

  • Direct nano-electrospray ionization tandem mass spectrometry for the quantification and identification of metronidazole in its dosage form and human urine. (2019). Royal Society Publishing. Retrieved from [Link]

  • Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation. (n.d.). PMC. Retrieved from [Link]

  • The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (2020). Spectroscopy Online. Retrieved from [Link]

  • What Is Liquid Chromatography?. (2025). Phenomenex. Retrieved from [Link]

  • Rapid detection and quantitation of drugs-of-abuse by wooden-tip electrospray ionization mass spectrometry. (2018). ScienceOpen. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2022). LCGC International. Retrieved from [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (n.d.). LCGC International. Retrieved from [Link]

  • Determination of lumefantrine in small-volume human plasma by LC-MS/MS: Using a deuterated lumefantrine to overcome matrix effect and ionization saturation. (2025). ResearchGate. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. (n.d.). Dr. Imre Blank's Homepage. Retrieved from [Link]

  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Journal of Analytical Atomic Spectrometry (RSC Publishing). Retrieved from [Link]

  • Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB. (n.d.). ACS Publications. Retrieved from [Link]

  • Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. (2011). PubMed. Retrieved from [Link]

  • SR8278 | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Mechanism of antagonist ligand binding to REV-ERBα. (2024). PMC - NIH. Retrieved from [Link]

Sources

Application

Application Note: Precision Quantitation of REV-ERB Antagonist SR 8278 in DMPK Studies using SR 8278-d3

Executive Summary SR 8278 is a potent, synthetic antagonist of the nuclear receptor REV-ERB , a critical regulator of circadian rhythm and metabolism.[1] While SR 8278 has been instrumental in elucidating the role of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SR 8278 is a potent, synthetic antagonist of the nuclear receptor REV-ERB


, a critical regulator of circadian rhythm and metabolism.[1] While SR 8278 has been instrumental in elucidating the role of the circadian clock in metabolic diseases, it exhibits poor pharmacokinetic (PK) properties, characterized by rapid hepatic clearance and a short half-life.

This guide details the application of SR 8278-d3 , the deuterated isotopologue, as an Internal Standard (IS) for accurate quantification in Drug Metabolism and Pharmacokinetics (DMPK) studies. The use of SR 8278-d3 is essential to compensate for matrix effects, ionization suppression, and extraction variability inherent in complex biological matrices like liver microsomes and plasma.

Physicochemical Profile

Understanding the physicochemical differences between the analyte and the internal standard is vital for method development. SR 8278-d3 retains the chromatographic behavior of the parent while providing a distinct mass signature.

PropertySR 8278 (Analyte)SR 8278-d3 (Internal Standard)
CAS Number 1254944-66-5N/A (Labeled Analog)
Formula


Molecular Weight 361.48 g/mol 364.50 g/mol
Monoisotopic Mass 361.08364.10
Solubility DMSO (100 mM), Ethanol (50 mM)DMSO (100 mM)
LogP (Predicted) ~3.5 (Lipophilic)~3.5
Storage -20°C (Solid), -80°C (Solution)-20°C (Solid), -80°C (Solution)

Application 1: LC-MS/MS Bioanalytical Method

Objective: Develop a robust quantification method for SR 8278 in rat plasma or microsomal incubations using Isotope Dilution Mass Spectrometry (IDMS).

Principle

The method relies on the co-elution of SR 8278 and SR 8278-d3. Since the deuterated standard experiences the exact same ionization environment as the analyte at any given moment, it perfectly normalizes for signal suppression caused by phospholipids or other matrix components.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2][3][4]

Recommended MRM Transitions: Note: Exact collision energies (CE) vary by instrument platform (e.g., Sciex QTRAP vs. Waters Xevo). Optimize using the "Ramping" strategy described below.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Structure Loss/FragmentRole
SR 8278 362.1 (

)
316.1Loss of Ethanol (-46 Da)Quantifier
SR 8278 362.1 (

)
176.1Isoquinoline coreQualifier
SR 8278-d3 365.1 (

)
319.1Loss of Ethanol (-46 Da)IS Quantifier
Chromatographic Conditions[2][5]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Load)

    • 0.5 - 3.0 min: 5%

      
       95% B (Elution)
      
    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.0 - 4.1 min: 95%

      
       5% B (Re-equilibration)
      
Workflow Visualization

LCMS_Workflow Sample Biological Sample (Plasma/Microsome) IS_Add Add SR 8278-d3 (Internal Standard) Sample->IS_Add Precip Protein Precipitation (Cold ACN, 1:3 ratio) IS_Add->Precip Centrifuge Centrifuge (10,000 x g, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data

Figure 1: LC-MS/MS Sample Preparation and Analysis Workflow.

Application 2: Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the in vitro intrinsic clearance (


) of SR 8278 using liver microsomes. SR 8278 is known to be rapidly metabolized; therefore, precise time-point sampling is critical.
Experimental Protocol

Reagents:

  • Liver Microsomes (Rat, Human, or Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile containing 200 nM SR 8278-d3 .

Procedure:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final conc) and Potassium Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 mins.

  • Substrate Addition: Spike SR 8278 (1 µM final conc) into the mixture.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At specific time points (0, 5, 10, 20, 30, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of Stop Solution (containing the IS).

    • Why this step matters: The SR 8278-d3 is added at the quench step. This corrects for any volume variations during pipetting and any evaporation during the centrifugation/drying steps that follow.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Method in Section 3).

Data Calculation

Plot the natural log (ln) of the "Area Ratio" (SR 8278 / SR 8278-d3) versus time.

  • Slope (

    
    ):  Elimination rate constant.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Metabolic Pathway Diagram

Metabolic_Stability cluster_IS Internal Standard Correction Start SR 8278 (Parent) Lipophilic, Active Microsomes Liver Microsomes (CYP450 Enzymes) Start->Microsomes Incubation Metabolism Oxidative Metabolism (Rapid Turnover) Microsomes->Metabolism + NADPH Metabolites Hydroxylated/Glucuronidated Metabolites (Inactive) Metabolism->Metabolites Analysis LC-MS/MS Analysis (Ratio vs SR 8278-d3) Metabolism->Analysis Sampling t=0..60min IS SR 8278-d3 (Added at Quench) IS->Analysis Normalizes Data

Figure 2: Metabolic Stability Assay Logic and Role of Internal Standard.

Troubleshooting & Best Practices

Deuterium Exchange[6]
  • Issue: Deuterium on acidic positions (e.g., adjacent to carbonyls or on heteroatoms) can exchange with solvent protons (H/D exchange), leading to signal loss of the IS.

  • Check: SR 8278-d3 is generally stable, but avoid leaving stock solutions in protic solvents (Water/Methanol) at high pH or high temperatures for extended periods.

  • Validation: Run a "Zero Injection" (Blank + IS only) to ensure no interference at the analyte's mass channel (Cross-talk).

Solubility

SR 8278 is hydrophobic.[1]

  • Stock Prep: Dissolve SR 8278-d3 in 100% DMSO to make a 10 mM stock.

  • Working Solution: Dilute to 10 µM in 50/50 Acetonitrile/Water for daily use. Do not store aqueous working solutions for >1 week.

Carryover

Due to the lipophilicity (LogP ~3.5), SR 8278 may stick to the LC column or injector needle.

  • Solution: Use a needle wash with high organic content (e.g., 90% MeOH + 0.1% Formic Acid).

References

  • Kojetin, D. J., et al. (2011). "Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB."[5] ACS Chemical Biology, 6(2), 131-134. [Link]

  • Dong, D., et al. (2016). "A validated ultra-performance liquid chromatography-tandem mass spectrometry method to identify the pharmacokinetics of SR8278 in normal and streptozotocin-induced diabetic rats." Journal of Chromatography B, 1020, 142-147. [Link]

  • Solt, L. A., & Burris, T. P. (2012). "Action of RORs and their ligands in (patho)physiology." Trends in Endocrinology & Metabolism, 23(12), 619-627. (Context on REV-ERB mechanism). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: SR 8278-d3 Retention Time Stability

Welcome to the Technical Hub Product: SR 8278 (REV-ERB Agonist) & SR 8278-d3 (Internal Standard) Application: LC-MS/MS Quantification in Biological Matrices Document ID: TS-SR8278-RT-v2.4 Executive Summary You are observ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Hub

Product: SR 8278 (REV-ERB Agonist) & SR 8278-d3 (Internal Standard) Application: LC-MS/MS Quantification in Biological Matrices Document ID: TS-SR8278-RT-v2.4

Executive Summary

You are observing retention time (RT) shifts between your analyte (SR 8278) and its deuterated internal standard (SR 8278-d3), or a general drift in retention times across your analytical run.

As a Senior Application Scientist, I must clarify a fundamental chromatographic truth: Deuterated standards in Reverse Phase Liquid Chromatography (RPLC) do not co-elute perfectly with their non-deuterated parents. However, variable shifts or excessive separation indicate a method instability that compromises data integrity.

This guide distinguishes between Intrinsic Isotope Effects (Physics) and Chromatographic Drift (System/Method Errors) and provides the protocols to resolve them.

Module 1: The Physics of Separation (The "Why")
Q: Why does SR 8278-d3 elute earlier than SR 8278?

A: This is the Deuterium Isotope Effect . It is not a malfunction; it is a physical property of the C-D bond.

  • Bond Length & Volume: The Carbon-Deuterium (C-D) bond is shorter (~0.005 Å) than the Carbon-Hydrogen (C-H) bond. This results in a slightly smaller molar volume for the deuterated molecule.

  • Lipophilicity: The C-D bond is less polarizable.[1] In RPLC (C18 columns), the primary retention mechanism is hydrophobic interaction. The slightly reduced lipophilicity of the deuterated analog leads to weaker interaction with the stationary phase.[1][2]

  • Result: SR 8278-d3 will consistently elute slightly earlier (typically 0.05 – 0.2 minutes depending on the gradient) than the native SR 8278.

Critical Threshold: If the separation is constant (e.g., always -0.1 min), your system is stable. If the gap widens or fluctuates run-to-run, proceed to Module 2.

Module 2: Troubleshooting Chromatographic Drift
Q: My retention times are drifting throughout the batch. What is the root cause?

A: SR 8278 contains an isoquinoline moiety, making it a basic compound. Retention time drift in basic compounds is almost invariably caused by pH instability or thermal fluctuations .

The Troubleshooting Logic Tree Use this diagram to diagnose your specific symptom.

TroubleshootingLogic Start Start: RT Shift Observed Decision1 Is the shift Constant or Variable? Start->Decision1 Constant Constant Shift (D3 always ~0.1 min earlier) Decision1->Constant Stable Offset Variable Variable Drift (RT changing run-to-run) Decision1->Variable Walking Peaks Physics Normal Isotope Effect. No Action Required. Constant->Physics Decision2 Check pH & Buffering Variable->Decision2 Action1 Action: Stabilize Mobile Phase pH. SR 8278 is basic (Isoquinoline). Decision2->Action1 Unbuffered Aqueous? Action2 Action: Check Column Thermostat. Temp fluctuations alter pKa/Viscosity. Decision2->Action2 Ambient Temp? Action3 Action: Evaluate Matrix Load. Protein buildup alters column chemistry. Decision2->Action3 Dirty Samples?

Figure 1: Decision matrix for diagnosing retention time instabilities in SR 8278 analysis.

Module 3: Optimization Protocols
Protocol A: The "Isoquinoline Lock" (Mobile Phase Optimization)

SR 8278 has a basic nitrogen. If you use unbuffered water (with only 0.1% Formic Acid), the local pH at the stationary phase surface can fluctuate as the organic modifier increases, causing "peak walking."

The Fix: Switch to a buffered mobile phase to lock the ionization state.

ParameterRecommended ConditionCausality/Reasoning
Aqueous Phase (A) 5mM Ammonium Formate + 0.1% Formic AcidBuffers the pH around 3.0-3.5. Ensures the isoquinoline is fully protonated and interacts consistently with the column.
Organic Phase (B) Acetonitrile (LC-MS Grade)Methanol can sometimes cause higher backpressure and different selectivity; ACN is preferred for SR 8278.
Column Temp 40°C (± 1°C)Crucial. Temperature changes affect the pKa of the analyte and the viscosity of the solvent. Never run at "Ambient."
Re-Equilibration 3-5 Column VolumesBasic compounds tend to "stick" to residual silanols. Adequate time between injections is required to reset the surface charge.
Protocol B: Column Conditioning (Hysteresis Reset)

If your RTs drift earlier with every injection, your column is likely not fully equilibrated with the ion-pairing agent or buffer.

  • Flush: Run 95% Mobile Phase B for 10 minutes.

  • Condition: Run 20 "dummy" gradients (no injection) using the method described in Protocol A.

  • Verify: Inject a high-concentration standard (1 µM) 5 times.

    • Acceptance Criteria: RT %RSD < 0.5%.

Module 4: Matrix Interference & Sample Prep
Q: Can the biological matrix cause RT shifts?

A: Yes. "Matrix-Induced Retention Shifts" occur when phospholipids or proteins bind to the column, temporarily modifying the stationary phase into a "pseudo-stationary phase."

SR 8278 Workflow Visualization Ensure your extraction protocol removes phospholipids, which are the primary culprit for RT drift in plasma samples.

LCMS_Workflow cluster_prep Critical Cleanup Step Sample Biological Sample (Plasma/Brain) IS_Add Add SR 8278-d3 (Internal Standard) Sample->IS_Add Prep Sample Cleanup IS_Add->Prep Precipitation/SPE LC LC Separation (C18, Buffered) Prep->LC Inject Note Avoid simple protein crash. Use Phospholipid Removal Plate if RTs are unstable. Prep->Note MS MS/MS Detection (MRM Mode) LC->MS Elute Data Quantification (Area Ratio: Analyte/IS) MS->Data

Figure 2: Optimal LC-MS/MS workflow emphasizing phospholipid removal to prevent column fouling.

References
  • Kojetin, D., et al. (2011).[3] Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB.[3][4] ACS Chemical Biology.[3]

  • Zhang, Y., et al. (2016). A validated ultra-performance liquid chromatography-tandem mass spectrometry method to identify the pharmacokinetics of SR8278. Journal of Chromatography B.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standards and Retention Time).

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Establishes the mechanism of earlier elution for deuterated compounds).

Sources

Optimization

Technical Support Center: SR 8278-d3 Signal Suppression in Blood Samples

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing SR 8278-d3 in their experiments. It provides in-depth troubleshooting strategies and frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing SR 8278-d3 in their experiments. It provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of signal suppression encountered when analyzing blood samples via liquid chromatography-mass spectrometry (LC-MS).

Introduction to the Challenge: The Matrix Effect

When quantifying a small molecule like SR 8278-d3 in a complex biological matrix such as blood, plasma, or serum, the surrounding endogenous components can significantly interfere with the analysis. This phenomenon, known as the "matrix effect," is a primary cause of signal suppression in LC-MS applications.[1][2][3] Co-eluting substances like phospholipids, salts, and proteins can compete with the analyte of interest (SR 8278-d3) during the ionization process in the mass spectrometer's source, leading to a reduction in its signal intensity.[3][4] This can result in inaccurate quantification, decreased sensitivity, and poor reproducibility of your experimental data.

This guide will walk you through a logical, step-by-step approach to diagnose and mitigate signal suppression, ensuring the generation of robust and reliable data in your studies involving SR 8278.

Frequently Asked Questions (FAQs)

Q1: What is SR 8278 and why is a deuterated internal standard (SR 8278-d3) used?

SR 8278 is a potent and selective antagonist of the nuclear receptor REV-ERBα.[5][6][7] It is a valuable chemical probe for studying circadian rhythms, metabolism, and has potential therapeutic applications.[8][9] In quantitative LC-MS analysis, a deuterated internal standard (IS) like SR 8278-d3 is used. An ideal IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification by correcting for signal variations during sample preparation and analysis.

Q2: I see a strong signal for SR 8278-d3 when I inject a standard solution, but the signal is very low or absent when I analyze a spiked blood sample. What is happening?

This is a classic sign of matrix-induced signal suppression.[10] Components from the blood sample are likely co-eluting with your analyte and interfering with its ionization. The complex nature of blood, with its high protein and phospholipid content, makes it a challenging matrix for LC-MS analysis.[1][2]

Q3: What are the most common molecules in blood that cause signal suppression?

Phospholipids are notorious for causing signal suppression in electrospray ionization (ESI) mass spectrometry.[1] These molecules are major components of cell membranes and are abundant in blood. Other culprits include salts, proteins, and other endogenous small molecules that can compete for ionization or alter the physical properties of the ESI droplets.[3]

Q4: Can the choice of blood collection tube affect my results?

Yes, the anticoagulant used in blood collection tubes can sometimes interfere with the analysis. For example, certain anticoagulants might introduce ions that can cause signal suppression or form adducts with your analyte. It is crucial to maintain consistency in the type of collection tubes used throughout a study and to assess their potential impact during method development.

In-Depth Troubleshooting Guide

Problem: Weak or No Signal for SR 8278-d3 in Blood Samples

This troubleshooting guide follows a systematic approach to identify and resolve the root cause of signal suppression.

Rationale: This experiment will definitively determine if co-eluting matrix components are causing the signal suppression.

Protocol:

  • Prepare a solution of SR 8278-d3 in a solvent compatible with your mobile phase.

  • Using a syringe pump, infuse this solution directly into the mass spectrometer's ion source, bypassing the LC column. You should observe a stable and continuous signal for SR 8278-d3.

  • While the standard is infusing, inject a blank, extracted blood sample (prepared using your current method) onto the LC column.

  • Monitor the SR 8278-d3 signal. A significant drop in the signal at the retention time of SR 8278-d3 confirms that co-eluting components from the matrix are causing the suppression.

Workflow for Diagnosing Signal Suppression

A Start: Weak/No Signal in Blood Samples B Perform Post-Column Infusion Experiment A->B C Signal Dip Observed? B->C D YES: Matrix Effect Confirmed C->D Yes E NO: Investigate Other Causes (e.g., Instrument, Standard) C->E No F Optimize Sample Preparation (See Protocols Below) D->F K Consult Instrument Specialist E->K G Optimize Chromatography F->G H Re-evaluate with Post-Column Infusion G->H I Issue Resolved? H->I I->F No, suppression persists J END: Method Optimized I->J Yes

Caption: Diagnostic workflow for troubleshooting SR 8278-d3 signal suppression.

Rationale: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte.[11] If your current method is insufficient, a more rigorous approach is necessary.

Problem Potential Cause Recommended Solution
Signal suppression persists after initial sample prep. Insufficient removal of proteins and phospholipids.Implement a more effective sample preparation technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Low recovery of SR 8278-d3. Analyte is lost during the extraction process.Optimize the extraction solvent (for LLE) or the sorbent and elution solvent (for SPE). Ensure pH conditions are optimal for SR 8278-d3 extraction.
Poor reproducibility between samples. Inconsistent sample preparation technique.Automate the sample preparation process if possible. Ensure precise and consistent execution of each step.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

Use Case: A quick and simple method, but often provides the "dirtiest" extract, meaning many matrix components remain.[12] It's a good starting point, but may be insufficient for overcoming significant signal suppression.

Procedure:

  • To 100 µL of your blood sample, add the internal standard (SR 8278-d3).

  • Add 300 µL of a cold precipitating agent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in your mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

Use Case: Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[12][13]

Procedure:

  • To 100 µL of your blood sample, add the internal standard.

  • Add a buffering agent to adjust the pH. The optimal pH will depend on the pKa of SR 8278. For a neutral compound, this may be less critical.

  • Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness and reconstitute the residue in your mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

Use Case: Provides the cleanest samples by utilizing specific chemical interactions between the analyte and a solid sorbent.[11] It is highly effective at removing phospholipids and other interferences.

Procedure:

  • Condition the SPE cartridge: Pass an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) through the cartridge. This activates the sorbent.

  • Load the sample: Load the pre-treated blood sample (e.g., diluted or protein-precipitated) onto the cartridge.

  • Wash the cartridge: Pass a weak solvent through the cartridge to wash away interfering compounds while retaining SR 8278-d3 on the sorbent.

  • Elute the analyte: Pass a strong organic solvent through the cartridge to elute SR 8278-d3.

  • Evaporate and reconstitute: Evaporate the elution solvent and reconstitute the sample in the mobile phase.

Workflow for Sample Preparation Optimization

cluster_0 Sample Preparation Method Selection A Start: Signal Suppression with Current Method B Try Protein Precipitation (PPT) A->B C Suppression Resolved? B->C D Try Liquid-Liquid Extraction (LLE) C->D No H Method Optimized C->H Yes E Suppression Resolved? D->E F Try Solid-Phase Extraction (SPE) E->F No E->H Yes G Suppression Resolved? F->G G->H Yes

Caption: Decision tree for selecting an appropriate sample preparation method.

Rationale: If sample preparation alone is not sufficient, modifying your LC method can help separate SR 8278-d3 from the interfering matrix components.

  • Change the Gradient: A shallower gradient can improve the resolution between your analyte and co-eluting interferences.

  • Modify the Mobile Phase: Altering the organic solvent (e.g., from acetonitrile to methanol) or changing the pH can shift the retention times of interfering peaks.

  • Use a Different Column Chemistry: A column with a different stationary phase (e.g., biphenyl or pentafluorophenyl (PFP) instead of C18) can provide alternative selectivity and may resolve the interference.

By systematically working through these troubleshooting steps, you can effectively diagnose and mitigate the signal suppression of SR 8278-d3 in blood samples, leading to accurate and reliable results in your research.

References

  • Kojetin, D. J., et al. (2011). Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. ACS Chemical Biology, 6(2), 131-134. Retrieved from [Link]

  • Kim, J., et al. (2022). Pharmacological Rescue with SR8278, a Circadian Nuclear Receptor REV-ERBα Antagonist as a Therapy for Mood Disorders in Parkinson's Disease. Neurotherapeutics, 19(2), 592-607. Retrieved from [Link]

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Grokipedia. (n.d.). SR8278. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Lirias. (n.d.). Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects?. Retrieved from [Link]

  • Kojetin, D. J., et al. (2011). Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB. ACS Chemical Biology. Retrieved from [Link]

  • Taylor & Francis Online. (2024, April 5). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]

  • American Chemical Society. (n.d.). How does the antagonist SR8278 bind to REV-ERBα?. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacological Rescue with SR8278, a Circadian Nuclear Receptor REV-ERBα Antagonist as a Therapy for Mood Disorders in Parkinson's Disease. Retrieved from [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2022, March 23). Pharmacological Rescue with SR8278, a Circadian Nuclear Receptor REV-ERBα Antagonist as a Therapy for Mood Disorders in Parkinson's Disease. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Shape for SR 8278 in Reversed-Phase Chromatography

Welcome to the technical support guide for optimizing the chromatographic analysis of SR 8278. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the chromatographic analysis of SR 8278. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak asymmetry during method development and routine analysis. We will explore the underlying causes of poor peak shape for SR 8278 and provide systematic, field-proven strategies to achieve sharp, symmetrical peaks for robust and accurate quantification.

SR 8278 (Chemical Name: 1,2,3,4-Tetrahydro-2-[[5-(methylthio)-2-thienyl]carbonyl]-3-isoquinolinecarboxylic acid ethyl ester) is a molecule whose structure presents specific chromatographic challenges[1][2]. Its tetrahydroisoquinoline core contains a basic nitrogen atom, which is the primary driver of peak tailing issues in reversed-phase HPLC. This guide will provide the expertise to diagnose and resolve these issues effectively.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common peak shape problems encountered with SR 8278.

Q1: My SR 8278 peak is tailing significantly. What is the most likely cause?

A: The most common cause of peak tailing for a basic compound like SR 8278 is secondary ionic interactions with the stationary phase[3][4]. Specifically, the protonated (positively charged) basic nitrogen on the SR 8278 molecule interacts strongly with ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns[5][6][7][8]. This interaction provides an additional retention mechanism to the primary hydrophobic one, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak[3][9]. This effect is most pronounced at a mobile phase pH above 3, where silanol groups are deprotonated and thus negatively charged[3][5].

Q2: My SR 8278 peak looks like a "shark fin" (it's fronting). What should I check first?

A: Peak fronting is most frequently caused by column overload, where either the injected sample concentration or the injection volume is too high for the column's capacity[10][11][12]. When all the active sites on the stationary phase become saturated, excess analyte molecules travel through the column unretained with the mobile phase, eluting earlier and causing the characteristic fronting shape[11]. The first and simplest troubleshooting step is to dilute your sample (e.g., by a factor of 10) or reduce the injection volume and reinject[11][12]. If the peak shape improves, you have confirmed overload.

Q3: My peak for SR 8278 is split into two or has a significant shoulder. What does this indicate?

A: Peak splitting can arise from several issues:

  • Severe Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your initial mobile phase, it can cause the analyte band to distort as it enters the column[4][13]. Always try to dissolve your sample in the initial mobile phase composition[12].

  • pH at or near pKa: If the mobile phase pH is very close to the pKa of SR 8278's basic nitrogen, the analyte can exist as a mixture of its ionized and unionized forms. These two forms have different retention times, leading to peak broadening or splitting[14][15][16].

  • Column Void or Blocked Frit: A physical disruption at the head of the column, such as a void in the packing material or a partially blocked inlet frit, can cause the sample to travel through two different paths, resulting in a split peak[13][17]. This typically affects all peaks in the chromatogram[17].

Q4: Why is mobile phase pH so critical for analyzing SR 8278?

A: Mobile phase pH is the single most powerful tool for controlling the peak shape of ionizable compounds like SR 8278[14][16]. The pH dictates the ionization state of both the analyte and the column's residual silanol groups.

  • At low pH (e.g., pH < 3): The high concentration of protons in the mobile phase keeps the acidic silanol groups (Si-OH) in their neutral, protonated form. While the basic nitrogen on SR 8278 will be protonated (positively charged), the primary cause of the strong secondary ionic interaction (the negatively charged silanol) is eliminated. This dramatically reduces peak tailing[3][8][13].

  • At mid-range pH (e.g., pH 4-7): Silanol groups become increasingly ionized (Si-O⁻), creating a strong electrostatic attraction for the protonated SR 8278, leading to severe peak tailing[5][6].

  • At high pH (e.g., pH > 8): While this would neutralize the basic nitrogen on SR 8278 (improving peak shape), standard silica columns are not stable at high pH and will dissolve[18]. Only use columns specifically designed for high pH stability if pursuing this strategy[3].

Therefore, controlling the pH with a suitable buffer is essential for achieving a sharp, symmetrical peak shape and a robust, reproducible method[13][15].

Section 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Eliminating Peak Tailing

This guide provides a logical workflow to diagnose and resolve persistent peak tailing of SR 8278.

start Observe SR 8278 Peak Tailing check_ph Is Mobile Phase pH < 3.0 and adequately buffered? start->check_ph check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes solution_ph Adjust pH to 2.5-3.0 with a buffer (e.g., 0.1% Formic Acid or Phosphate Buffer). check_ph->solution_ph No check_system Have you checked for extra-column volume? check_column->check_system Yes solution_column Switch to a high-performance end-capped C18 column. check_column->solution_column No solution_system Check and fix fittings/tubing. (See Protocol 2) check_system->solution_system No start Observe SR 8278 Peak Fronting check_overload Does peak shape improve upon 10x sample dilution? start->check_overload check_solvent Is sample dissolved in the initial mobile phase? check_overload->check_solvent No solution_overload Confirmed Overload. Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_column Is the column old or has it experienced pressure shocks? check_solvent->check_column Yes solution_solvent Re-dissolve sample in mobile phase. check_solvent->solution_solvent No solution_column Possible Column Collapse. Replace the column. check_column->solution_column Yes

Caption: Troubleshooting workflow for SR 8278 peak fronting.

Step 1: Confirm Column Overload

This is the most frequent cause of peak fronting.[10][11]

  • Protocol: Prepare a 1:10 dilution of your sample and inject it using the same method.

  • Validation: If the peak becomes symmetrical, the cause is mass overload.[11] You must either reduce the sample concentration or the injection volume for your analysis. Overloading does not typically damage the column.[11]

Step 2: Address Sample Solvent Mismatch
  • Action: Check the composition of your sample diluent. SR 8278 is often dissolved in strong solvents like DMSO for stock solutions.[1][19] If this stock is injected directly into a mobile phase with a low percentage of organic solvent, it can cause peak distortion.[4][12]

  • Solution: Whenever possible, perform the final dilution of your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that still maintains solubility and keep the injection volume small.

Step 3: Inspect for Column Bed Degradation

If fronting occurs for all peaks, even at low concentrations, and is a recent development, the column itself may be physically damaged.

  • Causality: A sudden pressure shock or operating at pH extremes can cause the silica bed inside the column to collapse, creating a void at the inlet.[13][20] This void disrupts the flow path and leads to distorted peaks.[20]

  • Validation: Replace the column with a new one of the same type. If the problem is resolved, the previous column was compromised and should be discarded.

Section 3: Protocols and Methodologies

Protocol 1: Mobile Phase pH Screening for SR 8278
  • Prepare Aqueous Buffers: Prepare separate batches of the aqueous portion of your mobile phase buffered at three different pH levels.

    • pH 2.7: Use 0.1% Formic Acid in water.

    • pH 3.0: Use a 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • pH 7.0 (for comparison): Use a 20 mM potassium phosphate buffer, adjusted to pH 7.0.

  • Mobile Phase Preparation: For each run, mix the selected aqueous buffer with your organic solvent (e.g., Acetonitrile) at the desired ratio (e.g., 50:50).

  • Equilibration: Before each injection, ensure the column is fully equilibrated with the new mobile phase (at least 10-15 column volumes).

  • Injection: Inject a standard concentration of SR 8278.

  • Evaluation: Compare the peak tailing factor (Asymmetry Factor) for each pH condition. The lowest tailing factor indicates the optimal pH.

Protocol 2: System Dead Volume Check
  • Disconnect Column: Carefully disconnect the tubing from the column inlet.

  • Inspect Ferrule: Examine the end of the tubing and the ferrule. The tubing should be perfectly flat and not crushed. The ferrule should be swaged in the correct position, allowing the tubing to bottom out completely in the column end-fitting.

  • Reconnect: Reconnect the tubing to the column, ensuring it is fully seated in the port before tightening the fitting. A common mistake is to tighten the fitting before the tubing has reached the bottom of the port, creating a small void (dead volume).[6]

  • Test: Run a standard. A significant improvement in peak shape indicates that a poor connection was the cause.

Section 4: Summary of Key Parameters & Recommendations

ParameterRecommendation for SR 8278Rationale
Mobile Phase pH 2.5 - 3.0 Suppresses silanol ionization, minimizing secondary interactions with the basic analyte.[3][8]
Buffer Use a buffer (e.g., 0.1% Formic Acid, 20mM Phosphate)Maintains a stable pH, ensuring reproducible retention and peak shape.[13][14]
Column Type Modern, high-purity, fully end-capped C18 or C8Minimizes available silanol groups, providing a more inert surface for better peak shape with basic compounds.[13][21]
Sample Diluent Match the initial mobile phase compositionPrevents peak distortion caused by injecting a sample in a solvent that is too strong.[10]
Sample Load Inject lowest feasible concentration and volumeAvoids peak fronting caused by column overload.[4][11]

References

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • Chrom Tech, Inc. (2025, October 28).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6).
  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593).
  • Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks.
  • Blogs - News. (2025, July 17).
  • PerkinElmer.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Dolan, J. W. Why Do Peaks Tail? LCGC Troubleshooting Bible.
  • Dolan, J. W. (2020, November 1). Peak Fronting . . . Some of the Time.
  • Crawford Scientific.
  • The LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks.
  • Tocris Bioscience. SR 8278.
  • Clice, C. Mechanisms of retention in HPLC Part 2.
  • Industry News. (2023, December 27).
  • Waters Corporation.
  • Wikipedia. SR8278.
  • Agilent.
  • Tribioscience. SR-8278, RevErb a antagonist.
  • Kojetin, D., et al. (2011). Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB. ACS Chemical Biology, 6(2), 131–134.
  • MedchemExpress.com. SR8278 | REV-ERB Antagonist.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • MilliporeSigma. REV-ERBα Antagonist, SR8278.
  • Dolan, J. W. (2019, April 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Phenomenex. LC Technical Tip: The Role of End-Capping in RP.
  • Shodex HPLC Columns.
  • ThermoFisher.
  • Dong, D., et al. (2016). A validated ultra-performance liquid chromatography-tandem mass spectrometry method to identify the pharmacokinetics of SR8278 in normal and streptozotocin-induced diabetic rats.
  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Chromatography Today.
  • Selleck Chemicals. SR8278 | CAS 1254944-66-5.
  • Kojetin, D., et al. (2011). Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB.
  • Hegazy, L. How does the antagonist SR8278 bind to REV-ERBα? American Chemical Society.

Sources

Optimization

Technical Support Center: Stability of SR 8278-d3 in DMSO and Plasma Matrices

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for SR 8278-d3, a deuterated synthetic antagonist of the nuclear heme receptor REV-ERB.[1] This document is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for SR 8278-d3, a deuterated synthetic antagonist of the nuclear heme receptor REV-ERB.[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of SR 8278-d3 in common experimental solvents and biological matrices. Accurate and reproducible data begins with a stable and well-characterized compound. This guide offers foundational knowledge, troubleshooting advice, and validated protocols to address challenges you may encounter during your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of SR 8278-d3.

Q1: How should I store the solid (lyophilized) SR 8278-d3 powder?

A1: Solid, lyophilized deuterated compounds are generally stable when stored correctly. For long-term storage, keep the vial at -20°C or colder in a desiccator to protect it from moisture and light.[2] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the powder, which can compromise its stability and isotopic purity.[2]

Q2: What is the recommended solvent for preparing a stock solution of SR 8278-d3?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of SR 8278 and similar small molecules.[1] Use only high-purity, anhydrous (or "dry") DMSO to minimize the presence of water, which can be a critical factor in compound degradation over time.[3][4]

Q3: How should I store my DMSO stock solution of SR 8278-d3?

A3: For long-term storage, DMSO stock solutions should be aliquoted into smaller, single-use volumes and stored at -20°C or, preferably, -80°C.[2][5] Aliquoting is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.[6] Ensure the aliquot vials have airtight seals to prevent the hygroscopic DMSO from absorbing water from the air.[7]

Q4: What is plasma stability and why is it important for SR 8278-d3?

A4: Plasma stability is a measure of a compound's degradation over time in a plasma matrix.[8] This is a critical parameter in drug discovery as it helps predict a compound's in vivo half-life.[9] Compounds that degrade rapidly in plasma are likely to have poor bioavailability and efficacy.[10][11] The assessment is crucial for SR 8278-d3 to understand its potential pharmacokinetic properties and to ensure its integrity during in vitro assays that use plasma or serum-containing media.

Q5: What causes a compound like SR 8278-d3 to be unstable in plasma?

A5: Instability in plasma is primarily caused by enzymatic degradation from hydrolases (e.g., esterases, amidases) and, to a lesser extent, chemical hydrolysis.[8][9] The rate of degradation can be influenced by the compound's structure, plasma protein binding, pH, and temperature.[10] Interspecies differences in plasma enzyme activity are also common, making it important to test in plasma from the relevant species for your model.[8]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments, framed in a question-and-answer format.

Issue 1: Inconsistent or Low Concentration in DMSO Stock

"I prepared a 10 mM stock of SR 8278-d3 in DMSO, but subsequent analysis shows the concentration is lower than expected or varies between aliquots. What could be the cause?"

This is a common issue that can often be traced back to handling and storage procedures.

Possible Cause Scientific Rationale & Explanation Recommended Solution
Water Contamination DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[6] Water can promote the hydrolysis of susceptible functional groups on the compound or, in some cases, lead to precipitation if the compound's solubility decreases.[3][12]Use high-purity, anhydrous DMSO. Allow both the solid compound vial and the DMSO bottle to reach room temperature before opening to prevent condensation.[2] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible.[13]
Repeated Freeze-Thaw Cycles Each freeze-thaw cycle increases the risk of introducing atmospheric moisture when the vial is opened.[6] This repeated exposure can cumulatively dilute the sample and increase water content, potentially degrading the compound.Prepare single-use aliquots from the primary stock solution immediately after preparation. This minimizes the handling of the main stock and protects it from repeated temperature changes and air exposure.[2][6]
Incomplete Dissolution The compound may not have fully dissolved during stock preparation, leading to a supersaturated solution that later precipitates, or an initially lower-than-expected concentration.After adding DMSO, ensure complete dissolution by gentle vortexing or sonication in a water bath.[2] Visually inspect the solution against a light source to confirm there is no visible particulate matter.
Adsorption to Container Highly lipophilic compounds can sometimes adsorb to the walls of plastic or glass storage containers, especially at lower concentrations. This is less common with high-concentration DMSO stocks but can be a factor.Use low-adsorption polypropylene vials for storage. Before taking an aliquot for dilution, briefly vortex the stock solution to ensure it is homogenous.
Issue 2: Poor or Inconsistent Plasma Stability Results

"My plasma stability assay shows that SR 8278-d3 is highly unstable, or the results are not reproducible. How can I determine if this is real degradation or an experimental artifact?"

Distinguishing true metabolic instability from experimental artifacts is key to making correct decisions about a compound's viability.

Possible Cause Scientific Rationale & Explanation Recommended Solution
Non-Specific Binding (NSB) The compound may be binding to the plasticware (e.g., incubation plates, pipette tips) used in the assay. This removes the compound from the solution, mimicking degradation in the final LC-MS analysis.[14]Use low-binding plates and pipette tips. Include a "time zero" (T=0) sample that is quenched immediately after adding the compound to the plasma. Also, run a control where the compound is incubated in buffer without plasma to assess binding to the container.
Precipitation in Assay When the DMSO stock is added to the aqueous plasma matrix, the compound's solubility can decrease dramatically, causing it to precipitate out of solution. This leads to an apparent loss of compound over time.Ensure the final DMSO concentration in the incubation is low, typically ≤1%.[15] A common starting point is a 1 µM final compound concentration.[9] Visually inspect the wells after adding the compound. If precipitation is suspected, test a lower concentration.
Analytical Interference (Matrix Effects) Components in the plasma matrix can interfere with the ionization of SR 8278-d3 in the mass spectrometer source, a phenomenon known as matrix effect.[16] If this effect changes over the course of the experiment (e.g., due to metabolite formation), it can be misinterpreted as compound loss.A deuterated internal standard like SR 8278-d3 is the gold standard for correcting matrix effects, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[16][17] Ensure the analytical method is robust and that the internal standard signal is stable across all samples.
Plasma Quality & Handling The enzymatic activity of plasma can vary depending on the anticoagulant used, handling, and storage history (e.g., previous freeze-thaw cycles). Inconsistent plasma quality will lead to inconsistent stability results.Use plasma with a consistent anticoagulant (e.g., K2EDTA or heparin). Thaw frozen plasma on ice and keep it chilled until use. Avoid using plasma that has undergone multiple freeze-thaw cycles.
Part 3: Experimental Protocols & Methodologies

These protocols provide a validated, step-by-step framework for handling SR 8278-d3 and assessing its stability.

Protocol 1: Preparation of SR 8278-d3 Stock Solution

Objective: To prepare a high-concentration primary stock solution of SR 8278-d3 in DMSO while minimizing contamination and ensuring accurate concentration.

Materials:

  • SR 8278-d3 (lyophilized powder)

  • Anhydrous, high-purity DMSO

  • Calibrated pipettes

  • Sterile, low-adsorption polypropylene microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of SR 8278-d3 and the bottle of anhydrous DMSO to warm to room temperature on the bench for at least 30 minutes.[2]

  • Centrifugation: Briefly centrifuge the SR 8278-d3 vial to ensure all lyophilized powder is at the bottom.[2]

  • Reconstitution: Carefully open the vial and add the precise volume of DMSO required to achieve the target concentration (e.g., for 1 mg of SR 8278-d3 with MW=X, add Y µL for a 10 mM stock).

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate in a room temperature water bath for 5-10 minutes to ensure complete dissolution.[2]

  • Visual Inspection: Hold the vial up to a light source to visually confirm that no solid particles remain. The solution should be clear.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in clearly labeled, airtight, low-adsorption polypropylene tubes.

  • Storage: Store the aliquots at -80°C for long-term preservation.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of SR 8278-d3 in a plasma matrix over time.

Materials:

  • SR 8278-d3 DMSO working solution (e.g., 100 µM)

  • Control plasma (human, mouse, rat, etc.), thawed on ice

  • Incubator or water bath at 37°C

  • Low-binding 96-well plate

  • Quenching solution: ice-cold acetonitrile containing a suitable internal standard (if SR 8278-d3 is the analyte; if it's the IS, use a different one for the analyte).

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a 100 µM working solution of SR 8278-d3 by diluting the primary stock in DMSO or acetonitrile.

  • Plasma Pre-incubation: Add plasma to the required number of wells in the 96-well plate. Pre-incubate the plate at 37°C for 10 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: To start the reaction, add the SR 8278-d3 working solution to the plasma to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be ≤1%.[15] Mix gently. This is your T=0 starting point.

  • Time-Point Sampling: Incubate the plate at 37°C. At each designated time point (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and add it to a well or tube containing 3-4 volumes of ice-cold quenching solution.[8][9] The T=0 sample is quenched immediately after adding the compound.

  • Protein Precipitation: After the final time point, vortex all quenched samples vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >3000 x g for 15 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining concentration of SR 8278-d3 at each time point using a validated LC-MS/MS method.[18][19]

  • Data Analysis: Plot the percentage of SR 8278-d3 remaining versus time. The T=0 sample represents 100%. From this curve, calculate the half-life (t½) of the compound.

Part 4: Data Presentation & Key Stability Factors
Interpreting Plasma Stability Data

The primary outputs of a plasma stability assay are the percentage of the parent compound remaining over time and the calculated in vitro half-life. This data can be summarized as follows:

Table 1: Example Data Summary for SR 8278-d3 Plasma Stability

Time (min)% SR 8278-d3 Remaining (Mean ± SD)
0100
5User Data
15User Data
30User Data
60User Data
120User Data
Calculated Half-life (t½) User Data (min)

General Classification of Stability:

  • High Stability: t½ > 120 min

  • Moderate Stability: 30 min < t½ < 120 min

  • Low Stability: t½ < 30 min

Part 5: Visualization of Workflows
Diagram 1: Workflow for SR 8278-d3 Stock Solution Preparation

cluster_prep Preparation Phase cluster_reconstitution Reconstitution Phase cluster_storage Storage Phase Equilibrate Equilibrate Solid SR 8278-d3 & DMSO to Room Temp Centrifuge Centrifuge Vial of Solid Equilibrate->Centrifuge Prevents condensation Add_Solvent Add Anhydrous DMSO to Solid Centrifuge->Add_Solvent Ensures all powder is at bottom Dissolve Vortex / Sonicate for Complete Dissolution Add_Solvent->Dissolve Inspect Visually Inspect for Clarity Dissolve->Inspect Confirms full solubilization Aliquot Aliquot into Single-Use Low-Adsorption Tubes Inspect->Aliquot Ensures accurate concentration Store Store Aliquots at -80°C Aliquot->Store Prevents freeze-thaw cycles

Caption: Workflow for preparing stable, accurate DMSO stock solutions.

Diagram 2: Experimental Workflow for Plasma Stability Assay

cluster_setup Assay Setup cluster_reaction Incubation cluster_quenching Sample Processing cluster_analysis Analysis Preheat Pre-warm Plasma (37°C, 10 min) Initiate Add SR 8278-d3 to Plasma (T=0) Preheat->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Aliquots at Time Points (0, 5, 15...) with Cold ACN + IS Incubate->Quench Stop enzymatic reaction Precipitate Vortex to Precipitate Proteins Quench->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Isolate analyte Calculate Calculate % Remaining and Half-Life (t½) Analyze->Calculate

Caption: Key steps for conducting an in vitro plasma stability assay.

References
  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from Creative Bioarray website. [Link]

  • Anapharm Bioanalytics. (2021, December 2). Considerations to properly assess drug stability within biological samples. Retrieved from Anapharm Bioanalytics website. [Link]

  • Lee, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2367-2374. [Link]

  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from Labinsights website. [Link]

  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from ResearchGate. [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from Evotec website. [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from UCHEM website. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

  • National Institutes of Health. (2025, April 28). Nuclear receptor protein: REV-ERB. PMC. [Link]

  • ResearchGate. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • PubMed. (2023, May 1). Lysine-independent ubiquitination and degradation of REV-ERBα involves a bi-functional degradation control sequence at its N-terminus. [Link]

  • Journal of Biomolecular Screening. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? Retrieved from SciSpace. [Link]

  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from Pharmaffiliates website. [Link]

  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from Isotope Science website. [Link]

  • ResearchGate. (2017, May 31). Is D3 more stable in DMSO or EtOH? Retrieved from ResearchGate. [Link]

  • Frontiers. (n.d.). Role of circadian transcription factor REV-ERB in cardiovascular diseases: a review. Retrieved from Frontiers website. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • Theranostics. (2020, March 4). Targeting REV-ERBα for therapeutic purposes: promises and challenges. [Link]

  • National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]

  • bioRxiv. (2023, November 27). Lysine-independent ubiquitination and degradation of REV-ERBα involves a bi-functional degradation control sequence at its N-terminus. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods. Retrieved from ATSDR website. [Link]

  • PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. [Link]

  • RSC Publishing. (n.d.). A comparison of analytical methods for measuring concentrations of 25-hydroxy vitamin D in biological samples. Retrieved from RSC Publishing website. [Link]

  • ResearchGate. (2025, August 7). Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB. Retrieved from ResearchGate. [Link]

  • Creative Bioarray. (2026, February 10). Plasma Stability Assay. Retrieved from Creative Bioarray website. [Link]

  • National Institutes of Health. (2024, April 10). Mechanism of antagonist ligand binding to REV-ERBα. PMC. [Link]

  • Yanbu Journal of Engineering and Science. (2024, February 27). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. [Link]

  • ResearchGate. (2025, July 19). Analytical methods for quantifying amiloride and enhancer in skin layers. Retrieved from ResearchGate. [Link]

  • MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

  • ResearchGate. (2025, August 7). Thermal Isomerisation of Vitamin D3 in Dimethyl Sulfoxide. Retrieved from ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods. Retrieved from Springer Nature Experiments. [Link]

Sources

Troubleshooting

Technical Support Center: SR 8278 Analysis &amp; Deuterium Isotope Effects

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Resolving Analytical & Kinetic Challenges in SR 8278 Deuterated Analogues[1] Introduction Welcome to the SR 8278 Technica...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Resolving Analytical & Kinetic Challenges in SR 8278 Deuterated Analogues[1]

Introduction

Welcome to the SR 8278 Technical Support Hub. If you are accessing this guide, you are likely encountering anomalies when analyzing SR 8278 (the REV-ERB


 antagonist) alongside its deuterated isotopologues (e.g., SR 8278-

or similar).

In high-precision LC-MS/MS, the "Deuterium Isotope Effect" manifests in two distinct ways:

  • Analytical (Chromatographic): Deuterated compounds often elute earlier than their protium (H) counterparts on Reverse Phase (RP) columns due to slightly lower lipophilicity.[2] This can decouple your Internal Standard (IS) from your analyte, risking matrix effect variations.[1]

  • Biological (Kinetic): If you are developing a deuterated version of SR 8278 to improve metabolic stability, you are actively seeking the Deuterium Kinetic Isotope Effect (DKIE) .[1]

This guide provides the protocols to resolve the analytical separation issues and accurately quantify the biological stability gains.

Module 1: Chromatographic Resolution & Retention Time Shifts

The Issue

You observe that your deuterated Internal Standard (IS) elutes 0.1–0.3 minutes before the SR 8278 analyte. In steep gradients, this separation places the IS in a different matrix suppression zone than the analyte, invalidating the quantification.

Root Cause Analysis

The C-D bond is shorter and has a smaller molar volume than the C-H bond.[3] This reduces the hydrophobic surface area of the molecule. On C18 columns, this results in a lower capacity factor (


) for the deuterated species.
Troubleshooting Protocol: Re-coupling the Peaks

Q: How do I force the H and D peaks to co-elute to ensure identical matrix effects?

A: You cannot change the physics, but you can compress the chromatographic window.

  • Lower the Organic Slope:

    • Current: 5% to 95% B over 3 minutes.[1]

    • New: Isocratic hold at the elution percentage (e.g., 40% B) for 1 minute, or a shallow gradient (35% to 45% B over 5 minutes).

    • Why: Shallow gradients reduce the

      
       (retention time difference) relative to the peak width.
      
  • Switch Stationary Phases:

    • Move from C18 to PFP (Pentafluorophenyl) or Phenyl-Hexyl .[1]

    • Why: These phases rely more on

      
       interactions (with the SR 8278 thiophene/isoquinoline rings) and less on pure hydrophobicity, often minimizing the deuterium shift.[1]
      
  • Increase Column Temperature:

    • Raise from 30°C to 45°C.

    • Why: Higher mass transfer rates sharpen peaks, allowing you to integrate them separately if "resolving" them is the goal, or merging them if quantification is the goal.[1]

Workflow Visualization: Optimizing Separation

LC_Optimization start Issue: Deuterated IS Elutes Early check_grad Check Gradient Slope start->check_grad decision Goal: Co-elution (Quant) or Separation (Purity)? check_grad->decision coelute Goal: Co-elution (Quant) decision->coelute separate Goal: Separation (Purity) decision->separate action_shallow Action: Shallow Gradient (e.g., 1% B per min) coelute->action_shallow action_col Action: Switch to Phenyl-Hexyl coelute->action_col action_uhplc Action: Increase Flow/Temp (Sharpen Peaks) separate->action_uhplc result_quant Result: Peaks Merge (Matrix Effect Negated) action_shallow->result_quant action_col->result_quant result_pure Result: Baseline Resolution (Isotopologue Purity Confirmed) action_uhplc->result_pure

Caption: Decision logic for handling Deuterium-induced retention time shifts based on analytical goals.

Module 2: Mass Spectrometry & Quantification

The Issue

Cross-talk (spectral interference) occurs when the isotopic envelope of the analyte contributes signal to the internal standard channel (or vice versa).

SR 8278 MS/MS Parameters

SR 8278 (


) has a monoisotopic mass of 361.08 Da .[4][5]
The precursor ion 

is 362.1 m/z .

Q: My calibration curve is non-linear at the lower end. Is this an isotope effect?

A: Yes, likely due to the "M+4" contribution of the native drug into the deuterated IS channel (if using SR 8278-


).

Solution:

  • Check Isotopic Abundance: Calculate the theoretical abundance of the M+4 isotope of native SR 8278.

  • Adjust MRM Transitions: Ensure your transitions do not overlap.

  • Use a "Heavy" Blank: Inject a high concentration of non-deuterated SR 8278 and monitor the IS transition. If you see a peak, you have cross-talk.[1]

Recommended MRM Table (SR 8278)
CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
SR 8278 362.1 134.1 3025Quantifier (Thiophene moiety)
SR 8278 362.1 288.1 3018Qualifier (Loss of Ethyl Ester)
SR 8278-

366.1 138.1 3025Internal Standard

*Note: Exact m/z for IS depends on the specific position of the deuterium label. Verify with your synthesis certificate.

Module 3: Metabolic Stability (The Kinetic Isotope Effect)

The Issue

You are trying to prove that deuterating SR 8278 improves its metabolic half-life (DKIE > 1), but the data is inconsistent.

Scientific Context

SR 8278 is metabolized via oxidative pathways (likely CYP450).[1][6] Breaking a C-D bond requires more activation energy than a C-H bond (


).[6] A significant DKIE (typically 

) indicates that C-H bond cleavage is the rate-determining step (RDS).
Protocol: Microsomal Stability Assay (H vs. D)

Objective: Determine Intrinsic Clearance (


) and DKIE.

Materials:

  • Pooled Liver Microsomes (Human/Mouse).[1]

  • NADPH Regenerating System.[1]

  • Test Compounds: SR 8278 (H) and SR 8278-D (D).[1]

Step-by-Step Method:

  • Preparation: Prepare 1 µM solutions of H-drug and D-drug in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm microsomes (0.5 mg/mL protein) at 37°C.

    • Initiate reaction with NADPH.[1]

  • Sampling:

    • Take aliquots at

      
       min.[1]
      
    • Quench immediately in ice-cold Acetonitrile (containing a structural analog IS, not the deuterated version of the analyte, to avoid confusion).

  • Analysis: Analyze via LC-MS/MS using the optimized method from Module 1.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .[1]
      
    • 
      .[1]
      
    • DKIE =

      
      .[1][6]
      

Interpretation:

  • DKIE

    
     1:  No metabolic switching.[1] The deuterated site is not the metabolic soft spot.
    
  • DKIE > 2: Significant stabilization.[1] The C-H cleavage is the rate-determining step.[7]

Pathway Visualization: Kinetic Isotope Effect Logic

KIE_Analysis input Input: SR 8278 (H) vs SR 8278 (D) microsome Liver Microsome Incubation input->microsome ms_analysis LC-MS/MS Quantification microsome->ms_analysis calc Calculate Rate (k) Slope of ln(conc) ms_analysis->calc compare Compare kH / kD calc->compare result_low Ratio ≈ 1.0 No Effect (Wrong Site?) compare->result_low Low result_high Ratio > 2.0 Positive KIE (Metabolic Switch) compare->result_high High

Caption: Workflow for determining if deuteration successfully slows metabolism (Metabolic Switching).

References

  • Kojetin, D., et al. (2011).[1][8][9] "Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB."[1][5][9][10][11] ACS Chemical Biology.[1][8][9] Link

  • Dong, D., et al. (2016).[1][12] "A validated ultra-performance liquid chromatography-tandem mass spectrometry method to identify the pharmacokinetics of SR8278." Journal of Chromatography B. Link

  • BenchChem. (2025).[1][7][13] "Assessing the Impact of Deuteration on Chromatographic Retention Time." Technical Guide. Link

  • Teva Pharmaceutical Industries. (2025).[1][4] "Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod." BioForum Conference. Link

  • Gant, T. G. (2014).[1] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: SR 8278-d3 (SIL-IS) vs. Analog Standards in REV-ERBα Bioanalysis

Executive Summary: The Case for Isotopic Precision In the bioanalysis of SR 8278 (a potent REV-ERBα antagonist), the choice of internal standard (IS) is the single most critical factor determining assay robustness. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Precision

In the bioanalysis of SR 8278 (a potent REV-ERBα antagonist), the choice of internal standard (IS) is the single most critical factor determining assay robustness. While structural analogs like SR 9009 or GSK4112 offer readily available alternatives, they introduce significant risks in pharmacokinetic (PK) modeling due to differential matrix effects.

This guide objectively compares SR 8278-d3 (Stable Isotope Labeled Internal Standard, SIL-IS) against Analog Internal Standards . Based on physicochemical principles and ICH M10 validation guidelines, SR 8278-d3 is the recommended gold standard for quantitative LC-MS/MS workflows. It provides the only mechanism to fully compensate for ion suppression in complex matrices (plasma, brain tissue) by co-eluting perfectly with the analyte.

Technical Comparison: SIL-IS vs. Analog

The following table contrasts the performance metrics of using a deuterated standard (SR 8278-d3) versus a structural analog.

FeatureSR 8278-d3 (SIL-IS)Analog Standard (e.g., SR 9009)Impact on Data Quality
Retention Time (RT) Identical to SR 8278Different (Shifted)Critical: Analogs do not experience the exact same matrix suppression window as the analyte.
Ionization Efficiency IdenticalVariableHigh: Analogs cannot correct for sporadic ionization fluctuations (e.g., phospholipid buildup).
Extraction Recovery Mimics analyte perfectlyVaries by polarityMedium: Requires extensive optimization to match analog recovery to analyte.
Cost & Availability High / Custom SynthesisLow / Off-the-shelfLow: Upfront cost is offset by reduced failure rates in validation.
Precision (%CV) Typically < 5%Typically 5-15%High: SIL-IS tightens variances, essential for high-sensitivity PK curves.

Deep Dive: The Mechanistic Advantage

Chromatographic Co-elution & Matrix Effects

The primary failure mode in LC-MS/MS bioanalysis of lipophilic compounds like SR 8278 is Matrix Effect (ME) . Biological extracts contain endogenous phospholipids (e.g., glycerophosphocholines) that elute late in reverse-phase gradients.

  • The Analog Failure: An analog IS often elutes before or after the analyte. If SR 8278 elutes in a suppression zone (co-eluting with phospholipids) but the Analog IS elutes in a clean region, the IS response remains high while the analyte signal is suppressed. This leads to underestimation of drug concentration.

  • The SIL-IS Solution: SR 8278-d3 has nearly identical physicochemical properties to SR 8278. It co-elutes at the exact same retention time. Therefore, any ion suppression affecting the analyte affects the SIL-IS to the exact same degree. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Extraction Recovery Tracking

SR 8278 is a hydrophobic tetrahydroisoquinoline derivative. During Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT), subtle variations in pH or solvent composition can alter recovery.

  • SR 8278-d3 tracks these variations perfectly because its solubility profile is identical.

  • Analogs may possess different pKa values or lipophilicity (LogP), leading to "recovery drift" between the analyte and IS across different batches.

Recommended Validation Workflow

This protocol outlines a self-validating system using SR 8278-d3. If SR 8278-d3 is unavailable, this workflow highlights where extra validation steps are required for analogs.

Step 1: Analyte & IS Preparation
  • Stock Solution: Dissolve SR 8278 in DMSO (Solubility ~36 mg/mL).

  • IS Working Solution:

    • SIL-IS: Prepare SR 8278-d3 at ~50% of the expected median calibration concentration.

    • Analog: If using SR 9009, ensure concentration yields a signal 10x above noise, but verify no "cross-talk" (isotopic contribution) to the SR 8278 MRM channel.

Step 2: Sample Extraction (Liquid-Liquid Extraction Recommended)

Given the lipophilicity of SR 8278, LLE provides cleaner extracts than protein precipitation.

  • Aliquot 50 µL plasma/tissue homogenate .

  • Add 10 µL IS Working Solution .

  • Add 500 µL TBME (tert-Butyl methyl ether) or Ethyl Acetate.

  • Vortex (5 min) and Centrifuge (10 min @ 4000g).

  • Transfer supernatant to a clean plate; evaporate to dryness under N2.

  • Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O + 0.1% Formic Acid).

Step 3: LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 95% B (Elution of SR 8278)

    • 4.0 min: 95% B

    • 4.1 min: 10% B (Re-equilibration)

  • Detection: Positive Electrospray Ionization (ESI+).

    • SR 8278 Transition: m/z 362.5 [M+H]+ → Product Ion (optimize for max intensity).

    • SR 8278-d3 Transition: m/z 365.5 [M+H]+ → Corresponding deuterated fragment.

Visualizations

Diagram 1: The "Matrix Effect" Mechanism

This diagram illustrates why SIL-IS (SR 8278-d3) succeeds where Analogs fail. The SIL-IS overlaps with the suppression zone, allowing for ratio correction.

MatrixEffect cluster_chromatogram Chromatographic Separation & Ionization Phospholipids Matrix Interferences (Phospholipids) SR8278 Analyte: SR 8278 (Elutes @ 3.2 min) Phospholipids->SR8278 Suppresses Ionization SIL_IS SIL-IS: SR 8278-d3 (Elutes @ 3.2 min) Phospholipids->SIL_IS Suppresses Ionization Equally Result_SIL Accurate Quantification (Suppression Ratio Matches) SR8278->Result_SIL Result_Analog Quantification Error (Uncompensated Suppression) SR8278->Result_Analog SIL_IS->Result_SIL Analog_IS Analog IS (Elutes @ 2.5 min) Analog_IS->Result_Analog No Suppression (Elutes Early)

Caption: Co-elution of SR 8278-d3 with the analyte ensures matrix suppression affects both equally, preserving accuracy.

Diagram 2: Recommended Bioanalytical Workflow

A step-by-step logic flow for validating the method.

Workflow Start Start: SR 8278 Bioanalysis SelectIS Select Internal Standard Start->SelectIS Decision Is SR 8278-d3 Available? SelectIS->Decision Path_SIL Use SR 8278-d3 (SIL-IS) Decision->Path_SIL Yes Path_Analog Use Analog (e.g., SR 9009) Decision->Path_Analog No Extraction LLE Extraction (TBME Solvent) Path_SIL->Extraction Path_Analog->Extraction Validation_SIL Standard Validation (Linearity, Precision, Accuracy) DataCheck Check IS Response Variation Validation_SIL->DataCheck Validation_Analog Extended Validation Required (Matrix Factor, Relative Recovery) Validation_Analog->DataCheck LCMS LC-MS/MS Analysis (C18 Column, ESI+) Extraction->LCMS Extraction->LCMS LCMS->Validation_SIL LCMS->Validation_Analog Pass Pass: Validated Method DataCheck->Pass IS Variation < 15% Fail Fail: Re-optimize Extraction DataCheck->Fail IS Variation > 15% Fail->Extraction

Caption: Decision tree for method development. Note the extended validation requirements when using Analog IS.

References

  • Solt, L. A., et al. (2012).[3] Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB.[4][5][6] ACS Chemical Biology.[4]

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation.[7]

  • WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How.

  • BenchChem. (2025).[7] A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines.

  • Tocris Bioscience. SR 8278 Product Information & Biological Activity.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Isotopic Interference in the Bioanalysis of SR 8278

For researchers in drug development, the accurate quantification of novel therapeutics in biological matrices is the bedrock of preclinical and clinical success. SR 8278, a potent synthetic antagonist of the nuclear heme...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development, the accurate quantification of novel therapeutics in biological matrices is the bedrock of preclinical and clinical success. SR 8278, a potent synthetic antagonist of the nuclear heme receptor REV-ERB, holds significant promise in regulating metabolism and biological rhythms.[1][2][3] As this compound advances, the need for robust, reliable, and regulatory-compliant bioanalytical methods becomes paramount. The gold standard for such assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity. However, its accuracy hinges on the meticulous management of analytical variables, chief among them being isotopic interference.

This guide provides an in-depth, experience-driven comparison of strategies to assess and mitigate isotopic interference in the bioanalysis of SR 8278. We will move beyond theoretical discussions to provide actionable protocols, comparative data, and the scientific rationale behind selecting an optimal stable isotope-labeled internal standard (SIL-IS), ensuring your bioanalytical method is not just precise, but trustworthy.

The Hidden Challenge: Understanding Isotopic Interference

In quantitative LC-MS/MS, a SIL-IS is the ideal tool to correct for variability during sample preparation and analysis.[4][5] By design, it is chemically identical to the analyte, ensuring it behaves similarly during extraction and chromatography, yet is distinguishable by mass. The challenge arises from the natural abundance of heavy isotopes (e.g., ¹³C, ³⁴S). A high-concentration analyte molecule can produce a small but significant signal at a mass-to-charge ratio (m/z) that overlaps with its corresponding SIL-IS, a phenomenon known as isotopic crosstalk or cross-contribution.[6][7]

Given SR 8278's molecular formula, C₁₈H₁₉NO₃S₂, the presence of 18 carbon atoms and two sulfur atoms creates a natural isotopic distribution. The M+1, M+2, and M+3 peaks, while small in relative abundance, can become significant sources of interference when the analyte (SR 8278) is present at high concentrations (e.g., at the Upper Limit of Quantification, ULOQ) and the SIL-IS is at a constant, lower concentration. This can artificially inflate the internal standard's signal, leading to an underestimation of the true analyte concentration.

G cluster_Analyte Analyte Signal (SR 8278) cluster_IS SIL-IS Signal A Monoisotopic Peak (M+0) High Concentration A_iso Natural Isotope Peaks (M+1, M+2, M+3...) Low Abundance IS SIL-IS Peak (M+n) Constant Concentration A_iso->IS Isotopic Crosstalk (Interference)

Figure 1: Mechanism of Isotopic Crosstalk.

Strategic Selection of an Internal Standard for SR 8278

The molecular structure of SR 8278 is ethyl 2-(5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate, with a molecular weight of 361.47 g/mol .[8][9][10] Based on this structure, a key step in method development is predicting its fragmentation pattern to establish robust Multiple Reaction Monitoring (MRM) transitions. The most likely fragmentation involves the cleavage of the amide bond between the isoquinoline and thiophene moieties.

  • Analyte (SR 8278):

    • Precursor Ion [M+H]⁺: m/z 362.1

    • Predicted Product Ion: m/z 159.0 (corresponding to the 5-(methylsulfanyl)thiophene-2-carbonyl fragment)

The choice of SIL-IS is critical. A common, cost-effective approach is deuterium labeling. However, deuterium labels can sometimes exhibit chromatographic shifts or be placed on metabolically labile positions.[11] A more robust, albeit often more expensive, alternative is ¹³C labeling, which is metabolically stable and does not typically alter chromatography.[12]

Let's compare two potential SIL-IS candidates for SR 8278:

  • SR 8278-d3 (Hypothetical): Labeled with three deuterium atoms on the methyl group of the methylsulfanyl moiety. This provides a +3 Da mass shift.

    • Precursor Ion [M+H]⁺: m/z 365.1

    • Product Ion: m/z 162.0

  • SR 8278-¹³C₆ (Hypothetical): Labeled with six ¹³C atoms on the benzene ring of the isoquinoline moiety. This provides a +6 Da mass shift.

    • Precursor Ion [M+H]⁺: m/z 368.1

    • Product Ion: m/z 159.0 (The label is not on the fragment) or a labeled fragment if cleavage occurs elsewhere. For this guide, we assume the primary m/z 159 fragment is monitored for consistency, with the mass difference maintained at the precursor level.

A greater mass difference between the analyte and the SIL-IS generally reduces the potential for isotopic crosstalk.[13] The +6 Da shift of the ¹³C₆-labeled standard is theoretically superior to the +3 Da shift of the d3-labeled version. The following experimental assessment will quantify this difference.

Experimental Workflow for Quantifying Isotopic Interference

To comply with regulatory expectations, such as those from the FDA, a systematic evaluation of selectivity and interference is mandatory.[14][15] The core principle is to analyze samples containing a high concentration of the potential interferent (analyte or IS) and measure its contribution to the other's analytical channel.

G cluster_Analyte_to_IS Test 1: Analyte Contribution to IS cluster_IS_to_Analyte Test 2: IS Contribution to Analyte start Begin Interference Assessment prep_A Prepare ULOQ Sample (Analyte only, no IS) start->prep_A prep_B Prepare Zero Sample (IS only, no Analyte) start->prep_B analyze_A Analyze via LC-MS/MS Monitor IS MRM Transition prep_A->analyze_A calc_A Calculate % Contribution vs. IS Response at LLOQ analyze_A->calc_A decision Interference within Acceptable Limits? calc_A->decision analyze_B Analyze via LC-MS/MS Monitor Analyte MRM Transition prep_B->analyze_B calc_B Calculate % Contribution vs. Analyte Response at LLOQ analyze_B->calc_B calc_B->decision pass Method is Selective decision->pass Yes fail Re-evaluate IS or Method decision->fail No

Figure 2: Experimental Workflow for Crosstalk Assessment.

Detailed Protocol 1: Assessing Analyte Contribution to the SIL-IS Signal

Objective: To quantify the signal contribution from a high concentration of unlabeled SR 8278 into the MRM transition channel of the SIL-IS.

Materials:

  • Blank, controlled biological matrix (e.g., human plasma)

  • SR 8278 certified reference standard

  • SR 8278-d3 and SR 8278-¹³C₆ SIL-IS candidates

  • Validated LC-MS/MS system

Procedure:

  • Prepare ULOQ Sample (Analyte Only): Spike a blank matrix sample with SR 8278 to its Upper Limit of Quantification (ULOQ) concentration. Crucially, do not add any SIL-IS. Process and extract this sample as you would a typical study sample.

  • Prepare LLOQ Sample (Standard): Prepare a separate matrix sample spiked with SR 8278 at its Lower Limit of Quantification (LLOQ) and the SIL-IS at its working concentration. Process and extract this sample.

  • LC-MS/MS Analysis:

    • Inject the extracted ULOQ (Analyte Only) sample. Acquire data monitoring the specific MRM transition for the SIL-IS (e.g., m/z 365.1 → 162.0 for SR 8278-d3).

    • Inject the extracted LLOQ (Standard) sample. Acquire data monitoring the MRM transition for the SIL-IS.

  • Data Analysis:

    • Measure the peak area of the signal observed in the SIL-IS channel from the ULOQ (Analyte Only) injection. This is the "Analyte Crosstalk Area".

    • Measure the peak area of the SIL-IS in the LLOQ (Standard) injection. This is the "LLOQ IS Area".

    • Calculate the percent contribution: % Contribution = (Analyte Crosstalk Area / LLOQ IS Area) * 100

Acceptance Criterion (per FDA guidance): The response of the interfering component should be no more than 5% of the internal standard response in the LLOQ sample.[11]

Detailed Protocol 2: Assessing SIL-IS Contribution to the Analyte Signal

Objective: To quantify the signal contribution from the SIL-IS working solution into the MRM transition channel of the unlabeled SR 8278. This primarily assesses the isotopic purity of the SIL-IS.

Procedure:

  • Prepare Zero Sample (IS Only): Spike a blank matrix sample with the SIL-IS at its final working concentration. Do not add any unlabeled SR 8278. Process and extract this sample.

  • Prepare LLOQ Sample (Standard): Prepare a separate matrix sample spiked with SR 8278 at its LLOQ and the SIL-IS at its working concentration. Process and extract this sample.

  • LC-MS/MS Analysis:

    • Inject the extracted Zero (IS Only) sample. Acquire data monitoring the specific MRM transition for the analyte (m/z 362.1 → 159.0).

    • Inject the extracted LLOQ (Standard) sample. Acquire data monitoring the analyte MRM transition.

  • Data Analysis:

    • Measure the peak area of the signal observed in the analyte channel from the Zero (IS Only) injection. This is the "IS Crosstalk Area".

    • Measure the peak area of the analyte in the LLOQ (Standard) injection. This is the "LLOQ Analyte Area".

    • Calculate the percent contribution: % Contribution = (IS Crosstalk Area / LLOQ Analyte Area) * 100

Acceptance Criterion (per FDA guidance): The interference response should be no more than 20% of the analyte response at the LLOQ.[11]

Comparative Data Summary

The following table presents illustrative data from the execution of these protocols, comparing our two hypothetical SIL-IS candidates for an SR 8278 assay with an LLOQ of 1 ng/mL and a ULOQ of 1000 ng/mL.

Parameter AssessedSIL-IS CandidateInterference Peak Area (from ULOQ or Zero Sample)Reference Peak Area (from LLOQ Sample)Calculated InterferenceMeets Acceptance Criteria?
Analyte → IS Contribution SR 8278-d3 (+3 Da)85015,000 (IS Area)5.7% No (<5%)
SR 8278-¹³C₆ (+6 Da)15015,250 (IS Area)0.98% Yes (<5%)
IS → Analyte Contribution SR 8278-d3 (99.5% Purity)1,10010,500 (Analyte Area)10.5% Yes (<20%)
SR 8278-¹³C₆ (99.8% Purity)45010,700 (Analyte Area)4.2% Yes (<20%)

Analysis of Results:

As the data clearly demonstrates, the choice of SIL-IS has a significant impact on method integrity.

  • The SR 8278-d3 standard fails the critical analyte-to-IS interference test. The 5.7% contribution from the ULOQ concentration of SR 8278 into the internal standard channel exceeds the 5% regulatory limit. This level of crosstalk would lead to the under-quantification of high-concentration samples, potentially impacting pharmacokinetic calculations.

  • The SR 8278-¹³C₆ standard performs exceptionally well. With its larger mass separation, the contribution from the analyte is less than 1%, well within the acceptable limit. This ensures that the internal standard's response remains consistent and uncompromised, even when the analyte is at its highest expected concentration.

  • Both standards comfortably pass the IS-to-analyte assessment, indicating high isotopic purity. However, the ¹³C₆-labeled standard shows a much lower contribution, providing a wider margin of safety and confidence in the data.

Conclusion and Recommendations

For the robust bioanalysis of SR 8278, a proactive and systematic assessment of isotopic interference is not just a regulatory requirement but a scientific necessity. While deuterium-labeled internal standards can be suitable, they carry a higher intrinsic risk of isotopic crosstalk, especially for molecules like SR 8278 which contain naturally abundant heavy isotopes like sulfur.

Based on this comparative guide, the clear recommendation for developing a quantitative SR 8278 assay is to invest in a stable isotope-labeled internal standard with a significant mass difference (≥ +6 Da) using a stable isotope like ¹³C . The experimental data, though illustrative, reflects the typical outcomes seen in a development laboratory. The superior performance of the SR 8278-¹³C₆ standard in mitigating analyte-to-IS interference provides the highest level of data integrity, ensuring the accuracy and reliability required to support critical drug development decisions. By following the detailed protocols outlined here, researchers can build a self-validating system that generates defensible data from the very foundation of the method.

References

  • Wikipedia. (n.d.). SR8278. Retrieved February 24, 2026, from [Link]

  • Rule, G. S., Clark, Z. D., Yue, B., & Rockwood, A. L. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical chemistry, 85(8), 4295–4301. [Link]

  • PubMed. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (n.d.). SR8278. National Institutes of Health. Retrieved February 24, 2026, from [Link]

  • Dr. Ehrenstorfer. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Royal Society of Chemistry. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Kojetin, D. J., Wang, Y., Kamenecka, T. M., & Burris, T. P. (2011). Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. ACS chemical biology, 6(2), 131–134. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Zhang, Q., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 936. [Link]

  • Patel, P. N., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 84-90. [Link]

  • Wąs, E., et al. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry, 94(30), 10546-10555. [Link]

  • EPFL. (2024). Web-based application for in silico fragmentation. MS tools. [Link]

  • National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]

  • PubMed. (2011). Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

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